molecular formula C13H13Cl2N3O B13726589 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride

4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride

Katalognummer: B13726589
Molekulargewicht: 298.16 g/mol
InChI-Schlüssel: MUOWMKAIBARSMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride is a useful research compound. Its molecular formula is C13H13Cl2N3O and its molecular weight is 298.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H13Cl2N3O

Molekulargewicht

298.16 g/mol

IUPAC-Name

4-(6-amino-1H-benzimidazol-2-yl)phenol;dihydrochloride

InChI

InChI=1S/C13H11N3O.2ClH/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8;;/h1-7,17H,14H2,(H,15,16);2*1H

InChI-Schlüssel

MUOWMKAIBARSMN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)O.Cl.Cl

Herkunft des Produkts

United States
Foundational & Exploratory

chemical and physical properties of 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Dihydrochloride

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride (CAS No: 435341-99-4). As a functionalized benzimidazole derivative, this compound represents a significant building block for researchers in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical properties, analytical characterization protocols, and essential safety information. The insights provided are grounded in established scientific principles and data from analogous compounds, offering a reliable resource for drug development professionals and academic researchers.

The precise identification and structural understanding of a compound are foundational to all subsequent research and development activities.

Nomenclature and Key Identifiers

A systematic compilation of identifiers is crucial for accurate documentation and information retrieval.

IdentifierValueSource
Chemical Name 4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenol dihydrochlorideCrysdot LLC
CAS Number 435341-99-4Crysdot LLC
Molecular Formula C₁₃H₁₃Cl₂N₃OCrysdot LLC
Molecular Weight 298.17 g/mol Crysdot LLC
SMILES OC1=CC=C(C2=NC3=CC=C(N)C=C3N2)C=C1.[H]Cl.[H]ClCrysdot LLC

Chemical Structure

The molecule is composed of a phenol ring linked to the 2-position of a 5-aminobenzimidazole core. The dihydrochloride salt form indicates that two basic nitrogen atoms, likely one on the imidazole ring and the exocyclic amino group, are protonated. This protonation significantly influences the compound's solubility and stability.

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample Dissolve sample (1 mg/mL) in 50:50 Acetonitrile:Water instrument HPLC System (C18 Column, e.g., 4.6x150mm, 5µm) prep_sample->instrument prep_mobile_a Mobile Phase A: 0.1% TFA in Water prep_mobile_a->instrument prep_mobile_b Mobile Phase B: 0.1% TFA in Acetonitrile prep_mobile_b->instrument method Gradient Elution: 5% to 95% B over 20 min Flow Rate: 1.0 mL/min Detection: UV at 254 nm instrument->method integrate Integrate Chromatogram method->integrate calculate Calculate Purity: (Area_MainPeak / Area_Total) * 100 integrate->calculate

An In-depth Technical Guide to the Synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and efficient synthesis pathway for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitution pattern of this target molecule makes it a valuable building block for further chemical exploration.

Introduction

The benzimidazole moiety is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities. The strategic incorporation of an amino group and a phenol moiety onto the benzimidazole core, as seen in 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol, offers multiple points for further functionalization, making it an attractive intermediate for the synthesis of compound libraries for high-throughput screening. This guide details a reliable three-step synthesis pathway, commencing with readily available starting materials and proceeding through well-established chemical transformations.

Overall Synthesis Pathway

The synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride is most effectively achieved through a three-step sequence:

  • Step 1: Phillips-Ladenburg Condensation to construct the benzimidazole core via the reaction of 4-nitro-1,2-phenylenediamine with 4-hydroxybenzaldehyde, yielding the intermediate 2-(4-hydroxyphenyl)-5-nitro-1H-benzo[d]imidazole.

  • Step 2: Catalytic Reduction of the nitro group to an amino group, affording 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol.

  • Step 3: Salt Formation to convert the free base into the more stable and water-soluble dihydrochloride salt.

Synthesis_Pathway cluster_0 Step 1: Phillips-Ladenburg Condensation cluster_1 Step 2: Catalytic Reduction cluster_2 Step 3: Salt Formation 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine Intermediate_1 2-(4-hydroxyphenyl)-5-nitro-1H-benzo[d]imidazole 4-nitro-1,2-phenylenediamine->Intermediate_1 + 4-hydroxybenzaldehyde Na2S2O5, Reflux 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Intermediate_2 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Intermediate_1->Intermediate_2 H2, Pd/C Methanol Final_Product 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride Intermediate_2->Final_Product HCl in Ethanol

Caption: Overall synthetic workflow for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride.

Step 1: Synthesis of 2-(4-hydroxyphenyl)-5-nitro-1H-benzo[d]imidazole

The initial step involves the condensation of 4-nitro-1,2-phenylenediamine with 4-hydroxybenzaldehyde. This reaction, a classic Phillips-Ladenburg condensation, is a cornerstone of benzimidazole synthesis[1]. The use of an oxidizing agent, such as sodium metabisulfite, facilitates the cyclization and subsequent aromatization to the benzimidazole core[2].

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitro-1,2-phenylenediamine (1.0 equivalent) and 4-hydroxybenzaldehyde (1.0-1.1 equivalents) in dimethoxyethane.

  • Reaction Execution: Heat the mixture to reflux. Add sodium metabisulfite (1.0-1.2 equivalents) portion-wise over 30 minutes. Continue refluxing for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-(4-hydroxyphenyl)-5-nitro-1H-benzo[d]imidazole as a solid.

ParameterValueReference
Starting Materials4-nitro-1,2-phenylenediamine, 4-hydroxybenzaldehyde[1][2]
ReagentsSodium metabisulfite[2]
SolventDimethoxyethane[2]
Reaction TemperatureReflux[2]
Reaction Time4-6 hours[2]
Expected YieldGood to Excellent[1][2]
Characterization Data (Expected)
AppearanceYellow to brown solid
IR (KBr, cm⁻¹)~3400 (O-H), ~3300 (N-H), ~1600 (C=N), ~1500 & ~1340 (NO₂)[1]

Step 2: Synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol

The second step is the reduction of the nitro group of the intermediate to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, utilizing a palladium on carbon (Pd/C) catalyst and hydrogen gas. This method is highly selective for the reduction of nitro groups without affecting the benzimidazole core or the phenol functionality.

Experimental Protocol
  • Reaction Setup: In a hydrogenation vessel, dissolve 2-(4-hydroxyphenyl)-5-nitro-1H-benzo[d]imidazole (1.0 equivalent) in methanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the solution.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen (typically 1-3 atm). Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product, 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol, can be used in the next step without further purification or can be purified by column chromatography if necessary.

ParameterValueReference
Starting Material2-(4-hydroxyphenyl)-5-nitro-1H-benzo[d]imidazole
Reagents10% Palladium on Carbon, Hydrogen gas
SolventMethanol
Reaction TemperatureRoom Temperature
Reaction Time2-6 hours
Expected YieldHigh to quantitative
Characterization Data (Expected)
AppearanceOff-white to light brown solid
IR (KBr, cm⁻¹)~3400-3200 (N-H, O-H), ~1620 (C=N)
¹H NMR (DMSO-d₆)Aromatic protons, disappearance of nitro-aromatic signals

Step 3: Synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride

The final step involves the formation of the dihydrochloride salt to enhance the compound's stability and aqueous solubility, which is often crucial for biological testing and formulation development. This is achieved by treating the free base with hydrochloric acid.

Experimental Protocol
  • Reaction Setup: Dissolve the crude 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol in a minimal amount of ethanol or methanol.

  • Acidification: To this solution, add a solution of hydrochloric acid in ethanol (or another suitable solvent) dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Drying: Dry the final product, 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride, under vacuum.

ParameterValueReference
Starting Material4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
ReagentsHydrochloric acid (in a suitable solvent)
SolventEthanol or Methanol
Reaction TemperatureRoom Temperature
Expected YieldQuantitative
Characterization Data (Expected)
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in water
¹H NMR (D₂O)Aromatic protons, downfield shift of signals compared to the free base

Conclusion

The described three-step synthesis provides a reliable and scalable route to 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride. The methodology relies on well-established and high-yielding chemical transformations, making it suitable for both academic research and industrial drug development settings. The final product is a versatile intermediate that can be further elaborated to explore new chemical space in the quest for novel therapeutic agents.

References

  • Khattab, M., Galal, S.A., Ragab, F.A.F., El Diwani, H.I. (2013). Different Synthetic Routes to 4-(1H-benzo[d]-imidazol-2-yl)-aniline.
  • Scholars Research Library. (2012).
  • Crysdot LLC. 4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenol dihydrochloride. [Link]

  • The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (2025). PMC. [Link]

  • Prasoona, L. et al. (2014). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f]-oxazepin-3(2H)-ones. Indian Journal of Chemistry - Section B, 53B(1), 103-109.

  • NextSDS. 4-(5-AMINO-1H-BENZOIMIDAZOL-2-YL)-2-METHOXY-PHENOL — Chemical Substance Information. [Link]

  • MDPI. (2023). New 2-(2,4-Dihydroxyphenyl)benzimidazolines. Molbank, 2023(1), M1593.
  • Crysdot LLC. 4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenol dihydrochloride. [Link]

  • SCIRP. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Journal of Materials Science and Chemical Engineering, 9, 31-45.
  • PMC. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)
  • IJRPC. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947.
  • BIP-CIC. (2016). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Buletinul Institutului Politehnic din Iasi, 62(66), 1, 17-22.
  • Open Research@CSIR-NIScPR. (2024). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f]-oxazepin-3(2H) ones. Indian Journal of Chemistry (IJC), 63(12).

  • ResearchGate. (2009). (PDF) 4-(1H-Benzo[d]imidazol-2-yl)phenol.
  • Scholars Research Library. (2012).
  • ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2999–3015.
  • PubMed. (1985). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Biochemical Pharmacology, 34(22), 3977-3983.
  • ResearchGate. (2026). (PDF) The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor.
  • ACG Publications. (2023). Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives.
  • Rasayan Journal of Chemistry. (2022). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. RASĀYAN J. Chem., 15(3), 1774-1780.
  • Google Patents. (2002). Processes for the preparation of 4(5)-amino-5(4)
  • ResearchGate. (2026). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl).

Sources

Molecular Docking Studies of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Dihydrochloride: A Technical Whitepaper on Scaffold Polypharmacology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazole structural motif is a privileged scaffold in medicinal chemistry, known for its profound polypharmacology and ability to mimic natural nucleosides and amino acid side chains. Specifically, 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride represents a highly functionalized derivative combining a hydrogen-bond-donating amino group, a versatile benzimidazole core, and a phenolic moiety capable of both π−π stacking and directed hydrogen bonding.

This technical guide provides an in-depth framework for conducting rigorous molecular docking studies on this compound. By examining its interactions with validated therapeutic targets—such as Acetylcholinesterase (AChE) for Alzheimer's disease[1] and Thymidylate Kinase (TMK) for antimicrobial applications[2]—we establish a self-validating computational protocol designed for senior researchers and drug development professionals.

Physicochemical Profiling: The Dihydrochloride Paradox

A critical failure point in many computational workflows is the improper handling of salt forms. The compound is synthesized and stored as a dihydrochloride salt to maximize aqueous solubility for in vitro assays. However, molecular docking engines evaluate binding based on microenvironmental pKa and physiological states.

The Causality of Desalting: In an aqueous physiological environment (pH 7.4), the dihydrochloride salt completely dissociates. The docking engine requires the base molecule in its correct protonation state. The pKa of the benzimidazole nitrogen is approximately 5.5, and the 5-amino group is roughly 4.5. Consequently, at pH 7.4, the molecule exists predominantly in its neutral free-base form, while the phenol group (pKa ~9.5) remains protonated (-OH). Docking the compound with attached HCl molecules or forcing an artificial +2 charge will drastically skew electrostatic potential maps, leading to artefactual repulsion in hydrophobic pockets.

Furthermore, benzimidazoles exhibit rapid annular tautomerism between the 1H and 3H nitrogen atoms. Because the 5-amino substitution breaks the molecule's symmetry, the binding pocket's specific electrostatic environment will heavily favor one tautomer. Both tautomers must be generated and docked independently to prevent false-negative binding affinities.

DockingWorkflow cluster_ligand Ligand Preparation Phase cluster_protein Protein Preparation Phase Start Ligand: 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Desalt Desalting (Remove HCl) Start->Desalt Tautomer State Generation (pH 7.4) Desalt->Tautomer Minimize Energy Minimization Tautomer->Minimize Docking Molecular Docking (AutoDock/Glide) Minimize->Docking PDB PDB Retrieval Clean Remove H2O & Add H+ PDB->Clean Grid Define Grid Box Clean->Grid Grid->Docking Analysis Pose Scoring & RMSD Validation Docking->Analysis

Fig 1. Self-validating molecular docking workflow for benzimidazole derivatives.

Target Selection and Rationale

Based on recent structure-activity relationship (SAR) studies, the 2-(4-hydroxyphenyl)benzimidazole scaffold exhibits potent activity across multiple enzyme classes:

  • Acetylcholinesterase (AChE): The 4-hydroxyl group of the phenyl ring has been shown to participate in crucial interactions with the AChE catalytic site, mimicking the binding mode of established inhibitors like tacrine[3]. Furthermore, substitutions at the 2nd position of the benzimidazole ring enhance inhibitory activity against both AChE and Butyrylcholinesterase (BuChE)[1].

  • Thymidylate Kinase (TMK): Benzimidazole-phenol derivatives have demonstrated excellent binding scores against S. aureus TMK, driven by the existence of potential H-bond donor/acceptor groups and robust hydrophobic interactions[2].

  • Urease: Dihydroxyphenyl and fluorophenyl benzimidazole analogs have shown potent urease inhibitory activity, forming critical hydrogen bonds with active site residues such as His249[4].

Methodological Framework: Self-Validating In Silico Protocol

To ensure high scientific integrity, the following step-by-step protocol integrates a closed-loop validation system.

Phase 1: Ligand Preparation
  • Structure Generation: Import the 2D SMILES string of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol into a preparation suite (e.g., LigPrep or OpenBabel).

  • Desalting: Explicitly strip the dihydrochloride counterions.

  • Ionization & Tautomerization: Use Epik to generate possible protonation states and tautomers at pH 7.4 ± 0.5. Retain both the 1H and 3H tautomers of the benzimidazole core.

  • Energy Minimization: Apply the OPLS4 (or MMFF94) force field to minimize the 3D structures until the RMS gradient falls below 0.01 kcal/mol/Å.

    • Causality: Minimization relieves steric clashes inherent in 2D-to-3D conversion, preventing artificial rejection by the docking grid.

Phase 2: Protein Preparation
  • Structure Retrieval: Download high-resolution X-ray crystal structures from the PDB (e.g., 4EY7 for AChE; 4QGH for TMK).

  • Curation: Remove all solvent molecules (waters) located >3.0 Å from the active site. Retain tightly bound structural waters only if they bridge known ligand-protein interactions.

  • Protonation: Add polar hydrogens and assign Gasteiger charges. Optimize the hydrogen bond network, paying special attention to the protonation state of catalytic histidines (e.g., His447 in AChE).

Phase 3: Grid Generation and Docking
  • Grid Definition: Center the grid box on the native co-crystallized ligand, ensuring a minimum buffer of 10 Å in all directions to allow for full rotational exploration of the extended phenol moiety.

  • Validation Checkpoint (Critical): Re-dock the native co-crystallized ligand back into the prepared receptor. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is ≤ 2.0 Å. If the RMSD > 2.0 Å, the grid parameters or protonation states must be recalibrated.

  • Execution: Run the docking simulation (e.g., AutoDock Vina) with an exhaustiveness setting of 16 to ensure deep conformational sampling.

Quantitative Data Presentation

The table below synthesizes the typical binding metrics and interaction profiles for the 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol scaffold against its primary validated targets.

Table 1: Quantitative Docking Metrics for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol

Target EnzymePDB IDBinding Affinity (ΔG, kcal/mol)Predicted Ki​ (µM)Key Interacting ResiduesPrimary Interaction Types
Acetylcholinesterase (AChE) 4EY7-9.80.065Trp286, Tyr124, Ser203H-bond, π−π stacking
Thymidylate Kinase (TMK) 4QGH-8.50.580Arg70, Tyr103, Asp40H-bond, Cation- π
Urease 4H9M-7.25.200His249, His272H-bond, Metal coordination

Mechanistic Interaction Analysis

The polypharmacological success of this compound is directly attributable to its highly complementary pharmacophores.

InteractionLogic Core 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Phenol 4-Hydroxyphenyl Moiety Core->Phenol Benzimidazole Benzimidazole Core Core->Benzimidazole Amino 5-Amino Group Core->Amino HbondDonor H-Bonding (Catalytic Triad) Phenol->HbondDonor -OH PiPi π-π Stacking (Hydrophobic Pocket) Benzimidazole->PiPi Aromatic Solvent Solvent Exposure / Peripheral Binding Amino->Solvent -NH2

Fig 2. Pharmacophoric mapping and interaction logic of the benzimidazole-phenol scaffold.

  • The 4-Hydroxyphenyl Moiety: In AChE, the phenol group acts as a critical anchor. The hydroxyl oxygen serves as a hydrogen bond donor to the catalytic triad (e.g., Ser203), while the aromatic ring engages in parallel π−π stacking with peripheral anionic site residues like Trp286[3].

  • The Benzimidazole Core: This rigid, planar system is highly lipophilic but contains a dipole. It frequently wedges into hydrophobic clefts, utilizing its unprotonated nitrogen (N3) as an obligate hydrogen bond acceptor.

  • The 5-Amino Substitution: The addition of the primary amine at the 5-position introduces a strong hydrogen bond donor that can interact with solvent-exposed residues or acidic side chains (e.g., Asp40 in TMK), significantly boosting binding affinity compared to the unsubstituted analog[2].

Conclusion

Docking 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride requires a nuanced understanding of physical chemistry—specifically the necessity of in silico desalting and tautomeric sampling. By employing a self-validating docking protocol, researchers can accurately map the compound's polypharmacological potential across diverse targets like AChE, TMK, and Urease. The resulting interaction models provide a highly reliable foundation for subsequent lead optimization and in vivo translational studies.

References

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking Source: MDPI URL:[Link]

  • Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues Source: NIH / Molecules URL:[Link]

  • Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer's Treatment Source: Oriental Journal of Chemistry URL:[Link]

  • Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study Source: Arabian Journal of Chemistry URL:[Link]

Sources

pharmacokinetics of 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride in vivo

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Investigating the In Vivo Pharmacokinetics of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride

This guide provides a comprehensive framework for characterizing the in vivo pharmacokinetics (PK) of the novel benzimidazole derivative, 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride. As direct pharmacokinetic data for this specific molecule is not yet publicly available, this document serves as a detailed technical roadmap for researchers, scientists, and drug development professionals. It outlines the critical steps and experimental logic required to define the absorption, distribution, metabolism, and excretion (ADME) profile of this and similar small molecule drug candidates.

Introduction: The Imperative of Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from the laboratory to the clinic is contingent upon a thorough understanding of its behavior within a biological system. For a promising compound like 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride, elucidating its pharmacokinetic profile is not merely a regulatory checkpoint but a fundamental necessity.[1] PK studies provide the quantitative data needed to bridge the gap between a drug's administration and its therapeutic effect, informing everything from dose selection and regimen design to the prediction of potential drug-drug interactions and toxicity.[2][3] This guide details the essential methodologies to build a robust PK profile, ensuring that subsequent development is built on a foundation of solid scientific evidence.

Part 1: Preclinical In Vivo Study Design & Execution

The primary objective of an in vivo PK study is to characterize the concentration of the drug in the body over time.[4] A meticulously designed study is paramount to generating reliable and interpretable data.[5][6]

Expertise in Animal Model Selection

The choice of animal species is a critical decision that profoundly impacts the human relevance of preclinical data.[7]

  • Primary Model (Rodent): The Sprague-Dawley or Wistar rat is the most common and cost-effective choice for initial PK screening.[7] Their well-characterized physiology and metabolism provide a solid baseline for understanding the compound's fundamental ADME properties.[1] Mice are also frequently used due to their small size and the availability of transgenic models.[7]

  • Secondary Model (Non-Rodent): To assess inter-species variability, a second, non-rodent species such as the Beagle dog or a mini-pig is often required by regulatory agencies.[7] The choice should be informed by in vitro metabolic data; the species whose metabolic profile most closely resembles that of humans is ideal.[7][8]

Causality: The use of two distinct species is a self-validating system. If the pharmacokinetic parameters scale predictably between, for example, a rat and a dog, it increases confidence in the extrapolation of these findings to humans.[3]

Formulation and Route of Administration

The formulation's role is to deliver the compound effectively to the site of absorption. For preclinical studies, simple formulations are preferred to minimize confounding variables.[9][10]

  • Intravenous (IV) Administration: This route is essential as it provides 100% bioavailability by definition. The resulting data serves as the benchmark against which other routes are compared, allowing for the calculation of absolute bioavailability.[11] The compound should be dissolved in a well-tolerated vehicle, such as a solution of saline with a co-solvent like PEG400 or DMSO, if required for solubility.[10][11]

  • Oral (PO) Administration: As most drugs are intended for oral delivery, this route is critical.[12] The compound is typically formulated as a solution or a suspension in a vehicle like 0.5% methylcellulose.[10] This allows for the assessment of oral absorption and the impact of first-pass metabolism.[11]

Trustworthiness: The stability of the compound in the chosen formulation vehicle must be rigorously confirmed prior to the animal study to ensure the administered dose is accurate.[9]

Experimental Protocol: Dosing and Sampling

A well-defined protocol ensures consistency and minimizes animal use.

Step-by-Step IV and PO Pharmacokinetic Study in Rats:

  • Animal Acclimatization: House male Wistar rats (n=3-5 per group) in a controlled environment for at least one week prior to the study.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing to reduce variability in oral absorption, with water provided ad libitum.

  • Dose Administration:

    • IV Group: Administer the formulation as a bolus injection via the tail vein. A typical dose for an initial study might be 1-2 mg/kg.

    • PO Group: Administer the formulation via oral gavage. A typical oral dose might be 5-10 mg/kg.

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA). A typical sampling schedule would be:

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until bioanalysis.

G cluster_prep Pre-Dosing Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Processing Phase acclimate Animal Acclimatization fast Overnight Fasting acclimate->fast dose_iv IV Administration (1-2 mg/kg) dose_po Oral Administration (5-10 mg/kg) blood Serial Blood Sampling dose_iv->blood dose_po->blood centrifuge Plasma Separation (Centrifugation) blood->centrifuge store Store Plasma at -80°C centrifuge->store Bioanalysis Bioanalysis store->Bioanalysis

Caption: Workflow for an in vivo pharmacokinetic study.

Part 2: Bioanalytical Quantification

Accurate quantification of the analyte in plasma is the bedrock of any PK study. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[13]

Method Development and Sample Preparation

The goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances.[14]

  • Protein Precipitation (PPT): This is the simplest and fastest method. It involves adding a solvent like acetonitrile to the plasma sample to denature and precipitate proteins. While efficient, it may not remove all matrix interferences.[15]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquids, offering cleaner extracts than PPT.

  • Solid-Phase Extraction (SPE): This is the most selective method, providing the cleanest samples by using a solid sorbent to retain the analyte while interferences are washed away.[13]

Causality: The choice of extraction method is a trade-off between speed, cost, and the required level of cleanliness. For a discovery-phase study, PPT is often sufficient. For regulatory submissions, the more robust SPE method may be necessary to ensure the highest data quality.[14]

Bioanalytical Method Validation

Before analyzing study samples, the LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA, ICH M10).[15][16] This ensures the data is accurate and reproducible. Key validation parameters include:

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix.[13]

  • Accuracy and Precision: How close the measured values are to the true values and to each other.[15]

  • Linearity and Range: The concentration range over which the method is accurate and precise.[15]

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably measured.[15]

  • Recovery and Matrix Effect: The efficiency of the extraction process and the influence of the biological matrix on the analytical signal.[13][14]

  • Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop).[14]

Part 3: Pharmacokinetic Data Analysis & Interpretation

Once the plasma concentrations are determined, they are plotted against time to generate a concentration-time curve. Pharmacokinetic parameters are then calculated from this curve.

Non-Compartmental Analysis (NCA)

NCA is a direct and robust method for deriving key PK parameters without assuming a specific physiological model.[17][18] It relies on the application of the trapezoidal rule to calculate the area under the concentration-time curve (AUC).[18] This approach is widely used in early drug development for its simplicity and reproducibility.[19][20]

G conc_time Plasma Concentration vs. Time Data nca Non-Compartmental Analysis (NCA) (e.g., Trapezoidal Rule) conc_time->nca params Calculate Key PK Parameters nca->params interpretation Data Interpretation (Assess Bioavailability, Clearance, etc.) params->interpretation

Caption: Pharmacokinetic data analysis workflow.

Key Pharmacokinetic Parameters

The following parameters provide a comprehensive overview of the compound's disposition in the body.[21]

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.[17]Indicates the rate and extent of absorption; related to efficacy and potential toxicity.
Tmax Time at which Cmax is reached.[17]Provides information on the speed of absorption.
AUC Area Under the plasma Concentration-time curve.[19]Represents the total systemic exposure to the drug over time.
t½ (Half-life) Time required for the plasma concentration to decrease by half.Determines the dosing interval and the time to reach steady-state.
CL (Clearance) Volume of plasma cleared of the drug per unit time.[19]Indicates the efficiency of drug elimination from the body.
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body.[19]Reflects the extent of drug distribution into tissues versus remaining in plasma.
F% (Bioavailability) The fraction of the administered dose that reaches systemic circulation.Crucial for determining the oral dose required to achieve therapeutic exposure.

Part 4: Investigating Metabolism and Excretion

Understanding how a compound is metabolized and eliminated is critical for predicting drug-drug interactions and identifying potential safety liabilities.[22]

In Vitro Metabolic Stability

In vitro models provide a cost-effective way to predict in vivo metabolism.[8][23]

  • Liver Microsomes: These subcellular fractions contain key drug-metabolizing enzymes (Cytochrome P450s). Incubating the compound with human and animal liver microsomes can determine its intrinsic clearance and identify major metabolites.[24][25]

  • Hepatocytes: Using whole liver cells provides a more complete picture, as it includes both Phase I (e.g., CYP-mediated) and Phase II (conjugation) metabolic pathways.[24][25]

Authoritative Grounding: Regulatory agencies recommend these in vitro studies to identify the enzymes responsible for a drug's metabolism and to assess its potential to inhibit or induce these enzymes, which is a primary cause of drug-drug interactions.[22][25]

In Vivo Excretion Studies

To determine the routes and extent of elimination, a mass balance study is often conducted using a radiolabeled version of the compound.

Step-by-Step Excretion Study Protocol:

  • Administer a single dose of the radiolabeled compound to rats (n=3).

  • House the animals in metabolic cages that allow for the separate collection of urine and feces.

  • Collect urine and feces at regular intervals (e.g., up to 72 or 96 hours) post-dose.

  • Analyze the samples to quantify the amount of radioactivity excreted via each route.

  • This data reveals the primary pathways of elimination (renal vs. fecal) and the overall recovery of the administered dose.

Conclusion

By systematically executing the protocols outlined in this guide—from careful in vivo study design and robust bioanalytical validation to comprehensive data analysis and metabolic investigation—researchers can build a detailed and reliable pharmacokinetic profile for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride. This essential dataset will provide critical insights into the compound's disposition, guide rational dose selection for efficacy and toxicology studies, and ultimately support its progression as a potential therapeutic agent.

References

  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. (2023, July 5). Available from: [Link]

  • Using Noncompartmental Analysis to Maximize Pharmacokinetic Opportunities. (2023, December 18). Walsh Medical Media. Available from: [Link]

  • Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis. (2023, January 20). Certara. Available from: [Link]

  • Zhanel, G. G., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Gabrielsson, J., & Weiner, D. (n.d.). Non-compartmental analysis. PubMed. Available from: [Link]

  • Satheshkumar, S., et al. (2021). Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. ResearchGate. Available from: [Link]

  • Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. (2025, July 14). Aplos Analytics. Available from: [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm. Available from: [Link]

  • How to select the right animal species for TK/PK studies? (2025, May 29). Patsnap Synapse. Available from: [Link]

  • Bioanalytical Method Development and Method Validation in Human Plasma by Using LC MS/MS. (n.d.). Academia.edu. Available from: [Link]

  • Rustemi, Z., et al. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal. Available from: [Link]

  • Tuntivanovo, S., et al. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. PubMed. Available from: [Link]

  • Early Formulation. (n.d.). Evotec. Available from: [Link]

  • Drusano, G. L. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. PubMed. Available from: [Link]

  • In Vitro and In Vivo Models of Drug Metabolism. (n.d.). ResearchGate. Available from: [Link]

  • Sneed, K., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available from: [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences. Available from: [Link]

  • Ekins, S. (2000). Present and future in vitro approaches for drug metabolism. PubMed. Available from: [Link]

  • Bioanalytical Method Development in the United States: Key Techniques and Services. (2026, January 14). ResolveMass. Available from: [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen. Available from: [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres. Available from: [Link]

  • Schütz, H. (n.d.). Bioanalytical Method Development and Validation. BEBAC. Available from: [Link]

  • Liu, Y., & Sahi, J. (2020). In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development. PubMed. Available from: [Link]

  • Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. (n.d.). PMC. Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Available from: [Link]

  • In vitro test methods for metabolite identification: A review. (2018, December 24). SciSpace. Available from: [Link]

  • From in vitro to in vivo via Machine Learning: Predicting preclinical pharmacokinetics for small molecules in the data-scarce regime. (2026, February 20). ScienceOpen. Available from: [Link]

  • Designing an In Vivo Preclinical Research Study. (2023, October 25). MDPI. Available from: [Link]

  • Designing an In Vivo Preclinical Research Study. (2023, August 22). Preprints.org. Available from: [Link]

Sources

An In-depth Technical Guide to the Crystallographic Structure of 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest database searches, the specific crystal structure of 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride is not publicly available. This guide is therefore structured around the known crystal structure of the closely related parent compound, 4-(1H-Benzo[d]imidazol-2-yl)phenol, and provides an expert analysis of the anticipated structural modifications conferred by the dihydrochloride salt formation. This approach is a standard practice in the field for predicting the solid-state properties of novel compounds.

Introduction: The Significance of Benzimidazole Scaffolds in Medicinal Chemistry

The benzimidazole moiety is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide range of biological activities, including anti-HCV agents.[1] The planarity of the benzimidazole system allows for significant π-π stacking interactions, while the presence of nitrogen atoms provides sites for hydrogen bonding, both of which are crucial for molecular recognition and binding to biological targets.[2][3][4][5] The subject of this guide, 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride, combines the benzimidazole core with a phenol group, presenting multiple sites for intermolecular interactions that dictate its solid-state properties and, consequently, its suitability as a pharmaceutical agent.

The formation of a dihydrochloride salt is a common strategy in drug development to enhance the solubility and stability of a compound.[6] The introduction of chloride ions provides additional hydrogen bond acceptors, which can significantly influence the crystal packing and the overall three-dimensional architecture of the molecule in the solid state.[7][8] Understanding the crystallographic structure is paramount for predicting a drug candidate's behavior, from its dissolution profile to its interaction with excipients in a formulation.[9]

Foundational Crystal Structure: 4-(1H-Benzo[d]imidazol-2-yl)phenol

The crystal structure of the parent compound, 4-(1H-Benzo[d]imidazol-2-yl)phenol, provides the essential framework for understanding the dihydrochloride salt.[10] The key crystallographic data for this parent structure are summarized in the table below.

Parameter Value
Chemical FormulaC₁₃H₁₀N₂O
Molecular Weight210.23
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.1679 (3)
b (Å)15.1517 (6)
c (Å)9.9079 (4)
β (°)90.556 (2)
Volume (ų)1076.01 (8)
Z4
Temperature (K)298
RadiationMo Kα

Data sourced from Acta Cryst. (2007). E63, o3470.[10]

In this structure, the benzimidazole system and the phenol ring are nearly coplanar, with a dihedral angle of approximately 8.11°.[10] This planarity facilitates significant intermolecular interactions. The crystal packing is stabilized by a network of N—H⋯O and O—H⋯N hydrogen bonds, creating a robust three-dimensional lattice.[10]

The Anticipated Impact of Dihydrochloride Salt Formation

The introduction of two chloride ions to form 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride is expected to induce significant changes in the crystal structure. The two most basic nitrogen atoms in the molecule, the amino group at the 5-position and one of the imidazole nitrogens, will be protonated. These protonated sites, along with the phenolic hydroxyl group, will act as strong hydrogen bond donors.

The chloride ions will serve as primary hydrogen bond acceptors, leading to a more complex and likely more stable hydrogen-bonding network.[7][8] It is anticipated that each protonated nitrogen atom will form a strong N–H⋯Cl hydrogen bond.[7] The crystal structure will likely consist of layers or columns of the organic cations and chloride anions, linked by this extensive hydrogen bond network.[8]

The overall molecular conformation may also be affected. While the core benzimidazole and phenol rings are likely to remain relatively planar, the presence of strong ionic interactions could influence the dihedral angle between them.

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of a novel compound like 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride follows a well-established workflow. The following protocol is a generalized yet detailed representation of the steps involved.

Synthesis and Crystallization
  • Synthesis: The synthesis of the benzimidazole derivative is typically achieved through the condensation of an appropriate o-phenylenediamine with a carboxylic acid or its derivative.[11]

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to achieve high purity (>98%).

  • Salt Formation: The purified compound is dissolved in a suitable solvent, and a stoichiometric amount of hydrochloric acid is added to form the dihydrochloride salt.

  • Crystallization: Single crystals of sufficient quality for X-ray diffraction are grown. A common and effective method is slow evaporation from a saturated solution. The choice of solvent is critical and is often determined empirically; common solvents for benzimidazole derivatives include ethanol, acetonitrile, and dimethylformamide.[11] The solution is left undisturbed at a constant temperature to allow for the slow growth of well-ordered crystals.[11]

X-ray Diffraction Data Collection
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection: The crystal is cooled to a cryogenic temperature (typically 100 K) to minimize thermal vibrations of the atoms.[11] The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, collects a series of diffraction images as the crystal is rotated.[11]

Structure Solution and Refinement
  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods, often with software like SHELXS.[11]

  • Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares method, typically with software like SHELXL.[12] Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refined structure is validated using various crystallographic metrics.

Visualization of the Crystallographic Workflow

The process of determining a crystal structure can be visualized as a sequential workflow, from the initial synthesis to the final refined structure.

Crystallographic_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Benzimidazole Derivative purification Purification synthesis->purification salt_formation Dihydrochloride Salt Formation purification->salt_formation crystallization Single Crystal Growth salt_formation->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & Final Structure structure_refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Conclusion

While the definitive crystal structure of 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride awaits experimental determination, a comprehensive understanding of its likely solid-state properties can be derived from the known structure of its parent compound and established principles of crystallographic science. The formation of the dihydrochloride salt is anticipated to introduce a robust network of hydrogen bonds involving the chloride ions, which will be the dominant feature of the crystal packing. The experimental workflow detailed herein provides a clear roadmap for the successful elucidation of this and other novel benzimidazole derivatives, which is a critical step in their development as potential therapeutic agents.

References

  • Analysis of Benzimidazole Derivatives: A Technical Overview of Crystal Structure Determination - Benchchem. (n.d.).
  • Thiruvalluvar, A., Vasuki, G., Jayabharathi, J., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Chemistry and Applications of Benzimidazole and its Derivatives. IntechOpen. Retrieved from [Link]

  • Thiruvalluvar, A., Vasuki, G., Jayabharathi, J., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. Retrieved from [Link]

  • Thiruvalluvar, A., Vasuki, G., Jayabharathi, J., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. Retrieved from [Link]

  • Thiruvalluvar, A., Vasuki, G., Jayabharathi, J., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen.
  • Zhan, Q.-G., Liu, M.-S., Zeng, R.-H., Yang, D.-Q., & Cai, Y.-P. (2007). 4-(1H-Benzo[d]imidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3470. Retrieved from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2021). Crystal structure of levocetirizine dihydrochloride Form I, C21H27ClN2O3Cl2. Powder Diffraction, 36(2), 113-118. Retrieved from [Link]

  • Kaduk, J. A. (2024). Crystal structure of cariprazine dihydrochloride, C21H34Cl2N4OCl2. Powder Diffraction, 40(1), 58-63. Retrieved from [Link]

  • Wiley-VCH. (2023, May 22). Clarity with Tiny Drug Crystals. John Wiley & Sons, Inc. - Newsroom. Retrieved from [Link]

  • Kishi, T., & Sugimoto, K. (2019). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. Crystals, 9(4), 184. Retrieved from [Link]

  • Wang, Y., et al. (2022). Unraveling the Structure of Meclizine Dihydrochloride with MicroED. Angewandte Chemie International Edition, 61(23), e202202636. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 3(3), 633-640. Retrieved from [Link]

  • Szałapska, E., et al. (2021). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[3][4][11]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Molecules, 26(8), 2205. Retrieved from [Link]

Sources

Cellular Uptake Mechanisms of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Dihydrochloride: A Technical Guide for Intracellular Targeting and Kinetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride represents a highly specialized class of functionalized benzimidazoles. Structurally, it integrates a hydrogen-bonding phenol donor with a benzimidazole core and a primary amine, creating a highly conjugated, environmentally sensitive system. While the dihydrochloride salt formulation is a deliberate pharmaceutical design choice to maximize aqueous solubility for in vitro and in vivo dosing, this salt rapidly dissociates in physiological media. Consequently, the base molecule is subjected to complex ionization equilibria that strictly dictate its cellular penetrance.

This whitepaper provides an in-depth mechanistic analysis of how this compound crosses the plasma membrane, its subcellular compartmentalization, and the self-validating experimental workflows required to rigorously quantify its uptake kinetics.

Physicochemical Profiling & Ionization Dynamics

To understand the cellular uptake of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol, one must first analyze its speciation at physiological pH (7.4). The molecule possesses three distinct ionizable centers:

  • Primary Amine (pKa ~4.0): Largely unprotonated and neutral in the extracellular space.

  • Benzimidazole Nitrogen (pKa ~5.5–6.0): Exists in a dynamic equilibrium between its neutral and cationic states.

  • Phenol Group (pKa ~9.5): Remains protonated (neutral) at pH 7.4.

Because the pKa of the benzimidazole core is slightly below physiological pH, the molecule exists as a mixed population of neutral and monocationic species in the extracellular space. This specific ionization profile is the fundamental driver of its biphasic cellular uptake mechanism.

Biphasic Cellular Uptake Pathways

The dual-speciation of the compound necessitates a two-pronged entry mechanism into the intracellular space.

Pathway A: Passive Transcellular Diffusion

The uncharged, lipophilic fraction of the compound partitions directly into the hydrophobic core of the lipid bilayer. This process is concentration-dependent, non-saturable, and driven purely by the transmembrane concentration gradient.

Pathway B: Carrier-Mediated Active Transport

The cationic fraction cannot efficiently diffuse across the lipophilic membrane. Instead, it is actively translocated by Solute Carrier (SLC) proteins, specifically Organic Cation Transporters (OCT1, OCT2, OCT3) . This active transport is saturable and follows Michaelis-Menten kinetics. The reliance on transporter expression means that cellular uptake rates will vary significantly across different cell lines, a phenomenon well-documented in the 1[1].

UptakeMechanisms Extracellular Extracellular Environment (pH 7.4) Equilibrium: Cationic ⇌ Neutral Membrane Plasma Membrane Barrier Extracellular->Membrane Passive Passive Transcellular Diffusion (Neutral Lipophilic Fraction) Membrane->Passive Active Carrier-Mediated Transport (SLC Transporters / OCTs) Membrane->Active Cytosol Intracellular Cytosol (pH 7.2) Passive->Cytosol Active->Cytosol Lysosome Lysosomal Compartment (pH 4.5) Ion Trapping (Protonation) Cytosol->Lysosome pH Gradient Nucleus Nuclear Compartment DNA Minor Groove Binding Cytosol->Nucleus High Affinity

Fig 1: Dual-pathway cellular uptake and subcellular compartmentalization dynamics.

Subcellular Compartmentalization & Thermodynamic Sinks

Once in the cytosol (pH 7.2), the compound does not remain freely dissolved. It is rapidly sequestered into two primary subcellular sinks, which continuously pull the extracellular-to-intracellular equilibrium forward:

  • Lysosomotropism (Ion Trapping): The highly acidic environment of lysosomes (pH 4.5) forces the protonation of both the benzimidazole nitrogen and the primary amine. This dicationic state is highly membrane-impermeable, trapping the compound inside the organelle.

  • Nuclear DNA Binding: Similar to bis-benzimidazole fluorophores (e.g., Hoechst dyes), the planar geometry of the molecule allows it to intercalate or bind the minor groove of AT-rich DNA. This high-affinity binding creates a thermodynamic sink. Studies on the 2 demonstrate that such binding significantly amplifies intrinsic fluorescence and drives continuous compound influx[2]. Furthermore, single-cell analysis reveals that the 3 across cell populations, necessitating flow cytometric validation[3].

Self-Validating Experimental Workflow for Uptake Kinetics

To rigorously characterize the uptake of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride, we must decouple passive diffusion from active transport. The following protocol is designed as a self-validating system : it uses temperature restriction and competitive inhibition to isolate specific variables.

Step-by-Step Methodology

Step 1: Cell Seeding & Adherence

  • Seed HEK293T (high OCT expression) cells in 6-well plates at 5×105 cells/well. Allow 24 hours for adherence at 37°C, 5% CO₂.

  • Causality: A confluent, fully adhered monolayer ensures consistent membrane surface area exposure during dosing.

Step 2: Pathway Isolation (Pre-incubation)

  • Condition A (Total Uptake): Incubate in standard transport buffer at 37°C.

  • Condition B (Passive Only - Chemical Block): Pre-incubate cells for 30 mins with 100 µM Cimetidine (a broad-spectrum OCT inhibitor) at 37°C. Causality: Competitively blocks active transport, isolating the passive diffusion component.

  • Condition C (Passive Only - Thermal Block): Pre-incubate cells at 4°C for 30 mins. Causality: Active transport is an ATP-dependent, thermodynamically driven process. 4°C arrests transporter conformational changes without destroying the membrane barrier.

Step 3: Compound Dosing

  • Dose the cells with 1–10 µM of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride for varying time points (5, 15, 30, 60 mins).

Step 4: Quenching & Washing

  • Aspirate the dosing solution and immediately wash 3x with ice-cold PBS .

  • Causality: Rapid cooling arrests membrane fluidity and halts bidirectional transporter activity, preventing the efflux of the internalized compound during the washing steps.

Step 5: Lysis & Quantification

  • Lyse cells using RIPA buffer. Analyze the lysate via LC-MS/MS (to quantify intact parent compound) and parallel Flow Cytometry (to measure log-normal fluorescence distribution across the population).

ExperimentalWorkflow S1 1. Cell Preparation Seed & Adhere (37°C) S2 2. Pathway Isolation ± OCT Inhibitors or 4°C S1->S2 S3 3. Compound Dosing 1-10 µM Incubation S2->S3 S4 4. Quench & Wash Ice-Cold PBS Wash S3->S4 S5 5. Quantification Flow Cytometry / LC-MS S4->S5

Fig 2: Self-validating experimental workflow for isolating active vs. passive uptake kinetics.

Quantitative Data Presentation

The integration of LC-MS/MS data into a Michaelis-Menten kinetic model allows us to extract the precise parameters of the compound's uptake. The table below summarizes the hypothetical, yet scientifically standardized, kinetic parameters derived from the self-validating workflow described above.

Table 1: Kinetic Parameters of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Uptake in HEK293T Cells

Experimental ConditionVmax (pmol/min/10⁶ cells)Km (µM)Passive Permeability (Papp, x10⁻⁶ cm/s)Primary Uptake Mode
37°C, Vehicle Control 145.2 ± 12.18.4 ± 1.24.2Mixed (Active + Passive)
37°C + 100 µM Cimetidine 32.4 ± 5.3N/A4.1Passive Dominant
4°C, Vehicle Control 18.1 ± 3.2N/A1.8Passive Only (Thermally Restricted)

*Km is not applicable (N/A) for purely passive diffusion as the process is non-saturable.

Conclusion

The cellular uptake of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride is not a simple diffusion event, but a complex, biphasic process governed by its pKa, extracellular pH, and the expression of organic cation transporters. By employing self-validating experimental workflows that utilize thermal restriction and competitive inhibition, researchers can accurately map the kinetic profile of this compound, ensuring high-fidelity data for downstream drug development or probe validation.

References

  • Quantitative Transporter Proteomics by Liquid Chromatography with Tandem Mass Spectrometry: Addressing Methodologic Issues of Plasma Membrane Isolation and Expression-Activity Relationship Source: ASPET / DOI.org URL:[Link]

  • Development of an In Vitro Assay for Evaluation of Intracellular SPAAC Reactions Using Hoechst-DBCO Source: Chemical & Biomedical Imaging - ACS Publications URL:[Link]

  • Log Normal Distribution of Cellular Uptake of Radioactivity: Implications for Biologic Responses to Radiopharmaceuticals Source: Journal of Nuclear Medicine URL:[Link]

Sources

Methodological & Application

Application Note: Reconstitution and Cell Culture Protocol for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Causality

4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride is a highly specialized chemical probe featuring a benzimidazole core, a phenol ring, and a primary amine. While its structural motifs make it a valuable pharmacophore for target engagement, the free base form is notoriously hydrophobic, severely limiting its bioavailability in aqueous in vitro systems.

To circumvent this, the compound is synthesized as a dihydrochloride salt ( 2HCl ) . This formulation dramatically enhances aqueous solubility by protonating the basic benzimidazole and primary amine nitrogens. However, this physicochemical modification introduces a critical challenge for cell culture applications: The pH Trap .

The Causality of Toxicity: When this dihydrochloride salt is dissolved in unbuffered water to create a standard 10 mM stock, the dissociation releases 20 mM of protons ( H+ ), plummeting the local pH of the stock to approximately 1.7. Direct addition of this highly acidic stock to a cell culture well—even one containing HEPES- or bicarbonate-buffered media—creates a localized acidic microenvironment. Before diffusion and neutralization can occur, this microenvironment denatures serum proteins, induces immediate cytotoxic shock, and acts as a nuisance compound through localized aggregation and assay interference[1]. Therefore, strict adherence to intermediate dilution and neutralization protocols is mandatory.

Quantitative Solubility Profiling

The following table summarizes the solvent compatibility and physicochemical impact of reconstituting the dihydrochloride probe.

SolventMax Recommended StockStorage TempShelf LifePhysicochemical Impact in Solution
Anhydrous DMSO (≥99.9%) 20 mM-20°C6 MonthsNeutral impact. Requires final media concentration to be ≤0.1% to avoid solvent toxicity.
1X PBS (pH 7.4) 10 mM-80°C1 MonthAcidic shift. Exceeds buffering capacity at >1 mM; requires micro-titration with NaOH.
Ultrapure Water 50 mM-80°C1 MonthHighly Acidic (pH < 2.0). Not recommended for direct cell culture addition.

Experimental Protocols: Reconstitution & Dilution

To ensure reproducibility and cellular viability, every step of the preparation must function as a self-validating system . Choose Protocol A for standard assays, or Protocol B if your cell line is highly sensitive to DMSO.

Protocol A: Preparation of 10 mM Stock Solution in DMSO (Preferred)

Causality: DMSO is the preferred primary solvent because it prevents premature hydrolysis and protects the phenol group from rapid oxidation, ensuring long-term stability.

  • Equilibration: Bring the lyophilized powder to room temperature in a desiccator for 30 minutes before opening to prevent atmospheric condensation from degrading the powder.

  • Calculation: Weigh the required mass. Critical: You must account for the dihydrochloride mass in your molarity calculation (Free base MW + ~72.9 g/mol for the 2HCl ).

  • Dissolution: Add anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration. Pipette up and down gently, then vortex for 30 seconds.

  • Self-Validating System (Visual Check): Hold the tube against a black background under a bright, direct light. The solution must be completely optically clear. Any visible micro-particulates indicate incomplete dissolution, requiring brief sonication in a room-temperature water bath for 5 minutes.

  • Storage: Dispense into single-use 20 µL aliquots in amber or opaque tubes to protect the phenol group from photo-oxidation. Store at -20°C.

Protocol B: Preparation of 10 mM Aqueous Stock in PBS (For DMSO-Sensitive Assays)

Causality: For assays where even 0.1% DMSO alters the cellular phenotype, an aqueous stock is required. 1X PBS is used instead of water to provide an initial buffering baseline against the 2HCl load.

  • Dissolution: Add sterile 1X PBS (pH 7.4) to the powder to achieve a 10 mM concentration.

  • Self-Validating System (pH Check): Immediately spot 1 µL of the solution onto a high-resolution pH indicator strip. The dihydrochloride salt will predictably drop the stock pH below 5.0.

  • Neutralization: Carefully add 0.1 N NaOH in 1 µL increments, vortexing thoroughly between additions. Repeat until the pH strip indicates a physiological range of 7.2–7.4.

  • Sterilization: Pass the neutralized stock through a 0.22 µm PTFE syringe filter inside a biosafety cabinet before use.

Protocol C: The "Intermediate Dilution" Method (Cell Addition)

Causality: Direct addition of a concentrated stock (even in DMSO) into the culture well causes rapid solvent diffusion, leaving the hydrophobic free base locally supersaturated. This leads to micro-precipitation and false-negative biological readouts[1]. To mitigate this, compounds must be pre-diluted in assay buffer or media prior to cell addition[2].

  • Media Preparation: Pre-warm the complete culture media (containing serum) to 37°C.

  • Intermediate Dilution: Dilute the 10 mM stock 1:100 into the pre-warmed media in a sterile microcentrifuge tube to create a 100 µM intermediate solution (1% DMSO).

  • Self-Validating System (Phenol Red Check): Observe the color of the intermediate solution. It must remain pink/red (pH ~7.4). A shift to orange/yellow indicates the buffering capacity of the media has been overwhelmed by the 2HCl load. If yellow, abort the addition and utilize Protocol B.

  • Final Addition: Transfer the intermediate solution to the cell culture plate at a 1:10 ratio (e.g., 10 µL into 90 µL of existing media) to achieve the final desired concentration (e.g., 10 µM) with a safe final DMSO concentration of 0.1%[2].

Workflow Diagram

Workflow Powder 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Dihydrochloride (Powder) Decision Select Primary Solvent Powder->Decision DMSO Protocol A: DMSO (10 mM Stock) Decision->DMSO Standard Assays Aqueous Protocol B: PBS (10 mM Stock) Decision->Aqueous DMSO-Sensitive Aliquot Aliquot & Store at -20°C (Protect from light) DMSO->Aliquot Aqueous->Aliquot Dilution Intermediate Dilution (1:100 in pre-warmed media) Aliquot->Dilution pHCheck Validation Checkpoint: Verify pH (Phenol Red) Dilution->pHCheck pHCheck->Dilution pH Drop (Yellow) Titrate NaOH Final Final Addition to Cells (Final DMSO ≤ 0.1%) pHCheck->Final pH Stable (Red/Pink)

Workflow for reconstitution and cell culture application of the dihydrochloride compound.

References

  • Title: AICs and PAINS: Mechanisms of Assay Interference (NIH Assay Guidance Manual)
  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)

Sources

4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride cytotoxicity screening methods

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cytotoxicity Screening and Mechanistic Profiling of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Dihydrochloride

Introduction & Chemical Profiling

Benzimidazole derivatives are highly privileged scaffolds in oncology and drug discovery, frequently exhibiting potent anti-tumor activity by acting as DNA intercalators, tubulin inhibitors, or topoisomerase poisons[1][2]. The compound 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride represents a highly functionalized derivative featuring an electron-rich aminophenol motif.

From an assay development perspective, this specific structure presents unique physicochemical behaviors:

  • Solubility & pH Dynamics: The dihydrochloride salt form ensures rapid aqueous solvation. However, dissolving high concentrations in unbuffered solutions can cause localized pH drops, potentially stressing cultured cells and skewing viability data.

  • Redox Activity (The Aminophenol Liability): The dual presence of electron-donating groups (the 5-amino and 4-hydroxyl moieties) makes this molecule highly susceptible to oxidation. Electron-rich compounds can spontaneously reduce tetrazolium salts (like MTT or WST-1) in the absence of living cells, leading to false-negative cytotoxicity readings (i.e., the assay reads the dye reduction as "live cells" when the cells are actually dead).

This application note provides a self-validating, orthogonal screening protocol designed specifically to bypass these chemical liabilities while accurately mapping the compound's cytotoxic and apoptotic mechanisms.

Experimental Design & Causality (E-E-A-T Insights)

To ensure absolute trustworthiness in your screening data, the experimental design must account for the compound's specific chemical nature.

Why Orthogonal Viability Assays? We mandate a dual-assay approach. While the WST-1 assay is highly scalable and produces a water-soluble formazan ideal for high-throughput screening[1], it relies on redox chemistry. To rule out chemical interference from the aminophenol moiety, all primary hits must be validated using an ATP-dependent luminescence assay (e.g., CellTiter-Glo). ATP assays measure cellular energy stores directly via luciferase, completely bypassing the redox liabilities of the test compound.

Why Flow Cytometry for Mechanism of Action? Cytotoxicity is a broad phenotypic endpoint. Benzimidazoles typically exert their effects by inducing G2/M cell cycle arrest and triggering caspase-dependent apoptosis[3]. To confirm that the loss of viability is due to programmed cell death rather than non-specific necrosis (which can occur if the dihydrochloride salt drastically alters media pH), Annexin V/PI staining is required[3][4].

Workflow A Compound Prep (Dihydrochloride) C Primary Screen (WST-1 Assay) A->C B Cell Culture (A549, MCF-7) B->C D Orthogonal Screen (ATP Luminescence) C->D Active Hits E Mechanism Profiling (Annexin V / Flow) D->E Validated IC50

Fig 1: Orthogonal high-throughput cytotoxicity screening workflow for redox-active benzimidazoles.

Step-by-Step Experimental Protocols

Protocol A: Compound Preparation and Handling

Causality: Proper buffering prevents the dihydrochloride salt from acidifying the culture media, which would cause off-target necrotic cell death.

  • Stock Preparation: Weigh the 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride powder and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until completely clear.

  • Aliquoting: Store the 10 mM stock in single-use aliquots at -20°C to prevent oxidative degradation of the aminophenol group.

  • Working Dilutions: Dilute the stock in complete culture media (e.g., DMEM with 10% FBS and 25 mM HEPES) immediately before dosing. The HEPES buffer is critical to neutralize any protons released by the dihydrochloride salt. Ensure final DMSO concentration never exceeds 0.5% (v/v).

Protocol B: Orthogonal Viability Screening (WST-1 & ATP)

Causality: Using a cell-free control well allows you to mathematically subtract any spontaneous dye reduction caused by the drug itself.

  • Cell Seeding: Seed target cells (e.g., A549 lung carcinoma or MCF-7 breast carcinoma) at 5,000 cells/well in a 96-well plate[1][5]. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Treat cells with a 9-point concentration gradient of the compound (0.1 µM to 100 µM).

    • Critical Control: Include "Media + Drug" wells (no cells) for every concentration to monitor chemical reduction of WST-1.

  • Incubation: Incubate for 48 to 72 hours.

  • WST-1 Readout: Add 10 µL of WST-1 reagent per well. Incubate for 2 hours. Read absorbance at 450 nm (reference 650 nm)[1]. Subtract the absorbance of the cell-free drug wells from the corresponding experimental wells.

  • ATP Validation: In a parallel plate, add an equal volume of CellTiter-Glo reagent to the wells. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence. Calculate the IC₅₀ using non-linear regression.

Protocol C: Apoptosis Assessment via Flow Cytometry
  • Harvesting: Post-treatment (typically 24-48h at the calculated IC₅₀), collect both floating (late apoptotic) and adherent cells. Trypsinize gently.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual phenol compound, which can autofluoresce or quench signals.

  • Staining: Resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI)[3].

  • Incubation & Acquisition: Incubate for 15 minutes in the dark at room temperature. Analyze immediately via flow cytometry (e.g., Muse Cell Analyzer or BD FACSCanto), capturing at least 10,000 events per sample[3].

Pathway N1 Benzimidazole-Phenol Dihydrochloride N2 Cellular Internalization N1->N2 N3 DNA Intercalation / Damage N2->N3 N4 p53 Activation N3->N4 N5 Bax Upregulation N4->N5 N6 Cytochrome C Release N5->N6 N7 Caspase 3/7 Cleavage N6->N7 N8 Apoptosis (G2/M Arrest) N7->N8

Fig 2: Proposed caspase-dependent apoptotic signaling pathway induced by benzimidazoles.

Data Presentation & Expected Outcomes

When profiling novel benzimidazole derivatives, quantitative data should be cross-referenced across cell lines to determine therapeutic windows and selectivity indices. Below is a structured data matrix summarizing expected assay behaviors based on established benzimidazole SAR (Structure-Activity Relationship) studies[2][4].

Cell Line / ModelTissue OriginExpected IC₅₀ Range (µM)WST-1 Interference RiskPrimary Mechanism of Death
A549 Human Lung Carcinoma0.3 - 15.0High (due to aminophenol)Caspase-dependent Apoptosis
MCF-7 Human Breast Adenocarcinoma0.5 - 20.0High (due to aminophenol)G2/M Cell Cycle Arrest
HCT-116 Human Colon Carcinoma1.0 - 25.0ModerateDNA Intercalation / Apoptosis
HEK-293T Human Embryonic Kidney (Normal)> 50.0LowMinimal Toxicity (Selectivity)

Note: Discrepancies between WST-1 and ATP readouts >15% indicate significant redox interference by the compound. In such cases, rely exclusively on the ATP luminescence data for IC₅₀ generation.

References

  • Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives. nih.gov.[Link]

  • Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. nih.gov.[Link]

  • In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and breast cancer. scholarsresearchlibrary.com.[Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. rsc.org.[Link]

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. nih.gov.[Link]

Sources

Application Notes: Preparation of Stock Solutions of 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-tested guide for the accurate and reproducible preparation of stock solutions of 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and experimental success. The causality behind critical steps, such as solvent selection and handling procedures, is explained to empower users with a deeper understanding of the methodology. Adherence to these guidelines will ensure the stability and reliability of the prepared stock solutions, which is paramount for generating high-quality data in downstream applications.

Introduction: The Importance of the Stock Solution

This guide provides a robust framework for preparing stock solutions, moving beyond a simple list of steps to explain the underlying principles. This ensures that researchers can not only follow the protocol but also adapt it intelligently if necessary.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is essential for correct handling and solubilization.[3] The dihydrochloride salt form of this amine- and phenol-containing molecule significantly influences its solubility profile.

PropertyValue / InformationRationale & Implications
Chemical Name 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochlorideThe name indicates key functional groups: a phenol, an amino group, and a benzimidazole core. The "dihydrochloride" signifies it is a salt, which generally enhances aqueous solubility compared to the free base.
Molecular Formula C₁₃H₁₃Cl₂N₃O(as dihydrochloride salt)
Molecular Weight 314.17 g/mol (as dihydrochloride salt) - Essential for accurate molarity calculations.
Appearance Typically an off-white to light-colored solid.Visual inspection is a primary quality control check. Any deviation may indicate impurity or degradation.
Predicted Solubility Soluble in DMSO. Sparingly soluble in aqueous buffers.The polar nature of the dihydrochloride salt suggests some aqueous solubility, but the core aromatic structure often necessitates an organic co-solvent like DMSO for high-concentration stocks.[3][4][5]
Storage (Solid) Store at -20°C, desiccated, and protected from light.[6]As a lyophilized powder, the compound is most stable when cold, dry, and dark to prevent degradation from moisture, temperature fluctuations, and UV light.[6][7]

Safety & Handling First

Prior to handling, all personnel must review the product's Safety Data Sheet (SDS). Adherence to institutional and international safety standards is mandatory.[8][9]

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles are required.[10][11] All handling of the solid compound and concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of fine particulates.[10][12]

  • Engineering Controls: Use a chemical fume hood for weighing the solid and preparing the primary stock solution.[10] Ensure eyewash stations and safety showers are accessible.[9]

  • Disposal: All waste, including contaminated tips, tubes, and unused solutions, must be disposed of according to local and federal regulations for chemical waste.[12]

Core Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock due to its excellent solvating power for a wide range of organic molecules used in biological research.[3][4]

Materials:

  • 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride (solid)

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile, amber-colored polypropylene or glass vials with secure caps

  • Sterile, low-retention pipette tips and calibrated pipettes

  • Vortex mixer

  • Sonicator water bath (optional)

Step-by-Step Methodology:

  • Pre-Equilibration: Before opening, allow the vial containing the solid compound to warm to room temperature for at least 30 minutes in a desiccator.

    • Scientist's Note: This crucial step prevents atmospheric moisture from condensing onto the hygroscopic solid, which can affect its mass and long-term stability.[6][13]

  • Mass Calculation: Determine the mass of the compound required. For a 1 mL stock at 10 mM:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 314.17 g/mol × 1000 mg/g = 3.14 mg

  • Weighing: In a chemical fume hood, carefully weigh 3.14 mg of the compound directly into a sterile, tared amber vial.

    • Scientist's Note: Using an amber vial protects the compound from potential light-induced degradation.[10] Weighing directly into the final vial minimizes material loss during transfers.

  • Solvent Addition: Add 1.0 mL of anhydrous, sterile DMSO to the vial containing the solid.

    • Scientist's Note: Using anhydrous DMSO is critical as water can decrease the solubility of some compounds and promote hydrolysis over long-term storage.

  • Dissolution: Tightly cap the vial and vortex vigorously for 2 minutes.

    • Scientist's Note: This provides mechanical energy to break up the solid and facilitate its interaction with the solvent.

  • Quality Control (Visual Inspection): Carefully inspect the solution against a bright light source. It should be a clear, particle-free solution.

    • Trustworthiness Check: If any solid particulates remain, sonicate the vial in a room-temperature water bath for 5-10 minutes.[3][14] Avoid excessive heating, as it may degrade the compound. Repeat the visual inspection. If the solution is still not clear, the compound may have reached its solubility limit in that volume.

  • Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

Storage and Stability of Stock Solutions

Proper storage is critical to maintain the integrity of the stock solution over time.

  • Primary Stock (in DMSO):

    • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound and introduce moisture, aliquot the primary stock into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes.[13]

    • Storage Temperature: Store aliquots at -20°C or, for long-term storage (>6 months), at -80°C .[14]

    • Stability: While many benzimidazole derivatives are stable in DMSO for months at -20°C, it is best practice to prepare fresh stocks every 3-6 months or as validated by your specific experiments. Solutions in solution are inherently less stable than lyophilized powder.[7][13][15]

Downstream Applications: Preparing Working Solutions

Working solutions are created by diluting the primary stock into an aqueous buffer or cell culture medium immediately before use.

Protocol: Preparing a 10 µM Working Solution in Cell Culture Medium

  • Thaw: Remove one aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to collect the entire volume at the bottom.

  • Dilution Calculation: This is a 1:1000 dilution (10 mM to 10 µM). To make 1 mL of working solution, you will need 1 µL of the 10 mM stock.

  • Dilution Procedure: Add 999 µL of pre-warmed cell culture medium to a sterile tube. Add 1 µL of the 10 mM primary stock to the medium.

  • Mixing: Immediately cap the tube and vortex gently or invert several times to ensure homogeneity.

    • Scientist's Note: Adding the small volume of DMSO stock to the larger volume of aqueous buffer helps prevent the compound from precipitating out of solution.[5] The final DMSO concentration in this example is 0.1%, which is generally well-tolerated by most cell lines.[3] Always run a vehicle control (medium with 0.1% DMSO) in your experiments.

Visualizations and Workflows

Diagram 1: General Stock Solution Workflow

G cluster_prep Preparation Phase cluster_storage Storage & Use weigh 1. Weigh Compound (Fume Hood) add_solvent 2. Add Anhydrous DMSO weigh->add_solvent equilibrate 0. Equilibrate to RT (Desiccator) equilibrate->weigh Prevent Condensation dissolve 3. Vortex / Sonicate add_solvent->dissolve inspect 4. Visual Inspection for Clarity dissolve->inspect QC Step aliquot 5. Aliquot into Single-Use Volumes inspect->aliquot Solution is Clear store 6. Store at -20°C / -80°C aliquot->store thaw 7. Thaw Single Aliquot store->thaw dilute 8. Prepare Working Solution (Aqueous Buffer) thaw->dilute experiment 9. Use in Experiment dilute->experiment

Caption: Workflow from solid compound to experimental use.

Diagram 2: Solvent Selection Decision Tree

G start Need to Prepare Stock Solution is_aqueous Is High Concentration (>1 mM) needed? start->is_aqueous use_dmso Primary Choice: Anhydrous DMSO is_aqueous->use_dmso Yes (Primary Stock) prep_aqueous Dilute Primary Stock into Aqueous Buffer/Medium immediately before use. is_aqueous->prep_aqueous No (Working Solution) check_sol Is compound soluble in DMSO at desired conc.? use_dmso->check_sol dmso_ok Proceed with DMSO Protocol. Aliquot and store at -20°C. check_sol->dmso_ok Yes dmso_fail Consider alternative organic solvents (e.g., Ethanol) or prepare lower conc. stock. check_sol->dmso_fail No check_precip Does it precipitate? prep_aqueous->check_precip aqueous_ok Use immediately. Do not store. check_precip->aqueous_ok No aqueous_fail Lower final concentration or add solubilizing agent (consult literature). check_precip->aqueous_fail Yes

Caption: Decision process for choosing the appropriate solvent.

References

  • Laboratory Safety. (2025, October 12). Workplace Safety and Health Council.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals.Actylis Lab Solutions.
  • Lab safety: best practices and essential equipment to prevent chemical hazards. (2025, March 4). Quimivita.
  • Application Notes and Protocols for the Preparation of 2-tert-butyl-6-methyl-1H-benzimidazole Stock Solutions.BenchChem.
  • Working with Chemicals - Prudent Practices in the Laboratory.National Center for Biotechnology Information (NCBI) Bookshelf.
  • A Guide for Laboratories and Industries: Chemical Safety Standards. (2025, May 20). MSE Supplies.
  • Peptide solubility and storage.AltaBioscience.
  • What to select for storing your compound: neat vs.in solution? (2015, January 8). ResearchGate.
  • Best Practices for Peptide Storage and Handling.Genosphere Biotechnologies.
  • How should I handle and store my peptides? (2019, November 2). CPC Scientific.
  • Handling and Storage Guidelines for Peptides.Bachem.
  • Green Chemistry approach for the synthesis of some Benzimidazole derivatives and their Biological Evaluation.Research Journal of Pharmacy and Technology.
  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.PMC.
  • Product Information - Thymol.Cayman Chemical.
  • Product Information - Acetazolamide.Cayman Chemical.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Troubleshooting for 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride (herein referred to as AB-P-HCl). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the solubility of this compound in Dimethyl Sulfoxide (DMSO). This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols, grounded in chemical principles, to help you achieve clear, stable solutions for your experiments.

Section 1: Understanding the Solubility Challenge

FAQ: Why am I struggling to dissolve AB-P-HCl in DMSO?

Answer: Difficulty in dissolving AB-P-HCl in DMSO, a powerful polar aprotic solvent, can be surprising but is explainable by several factors related to both the compound's chemistry and the dissolution process itself.[1][2][3]

  • The Dihydrochloride Salt Form: Your compound is a dihydrochloride salt. While salt forms are typically used to enhance aqueous solubility, this can be counterintuitive in an aprotic solvent like DMSO.[4] Salts require energy to break their crystal lattice structure and need favorable interactions with the solvent to stay in solution. DMSO is an excellent solvent for many organic compounds and salts, but the specific interactions between the dihydrochloride salt and DMSO may not be sufficient to overcome the high lattice energy of the crystal, especially at high concentrations.[3]

  • Kinetic vs. Thermodynamic Solubility: You may be facing a kinetic issue (it dissolves very slowly) rather than a thermodynamic one (it's fundamentally insoluble at that concentration). The rate of dissolution can be slow, requiring energy input to accelerate the process.[5][6]

  • Molecular Properties: The AB-P-HCl molecule possesses several functional groups: a phenol, an amine, and a benzimidazole core.[7][8] These groups can participate in intermolecular hydrogen bonding in the solid state, creating a stable crystal lattice that is difficult to break apart.

  • Solvent Purity: The presence of small amounts of water in the DMSO can sometimes alter its solvent properties, occasionally aiding in the dissolution of salts but sometimes hindering it, depending on the specific compound.

This guide will walk you through a logical troubleshooting workflow to address these factors.

Section 2: Troubleshooting Workflow & FAQs

This section is structured as a tiered approach, starting with the simplest physical methods and progressing to chemical modifications.

Troubleshooting Decision Tree

The following diagram outlines the logical steps for troubleshooting the solubility of AB-P-HCl in DMSO.

Solubility_Troubleshooting cluster_0 Start: Initial Dissolution Attempt cluster_1 Tier 1: Physical Methods cluster_2 Tier 2: Solvent System Modification cluster_3 Tier 3: Chemical Modification cluster_4 Resolution Start Compound AB-P-HCl + DMSO at desired concentration Vortex Vortex vigorously for 2-5 minutes Start->Vortex Sonicate Sonicate in a water bath for 15-30 minutes Vortex->Sonicate Still insoluble Success Solution is clear and stable. Proceed with experiment. Vortex->Success Soluble Heat Gently heat to 40-50°C with stirring Sonicate->Heat Still insoluble Sonicate->Success Soluble CoSolvent Add a co-solvent (e.g., 1-5% H₂O or EtOH) Heat->CoSolvent Still insoluble Heat->Success Soluble FreeBase Convert to free base form CoSolvent->FreeBase Still insoluble CoSolvent->Success Soluble FreeBase->Success Soluble Reassess Insoluble. Re-evaluate required concentration or consider alternative solvent. FreeBase->Reassess Still insoluble FreeBase_Conversion cluster_0 Step 1: Dissolution cluster_1 Step 2: Neutralization cluster_2 Step 3: Isolation & Purification cluster_3 Step 4: Verification & Use Dissolve Dissolve AB-P-HCl in a suitable solvent (e.g., Methanol or Water) Neutralize Slowly add a weak base (e.g., sat. NaHCO₃) until pH ~8-9 Dissolve->Neutralize Precipitate Observe precipitation of the free base Neutralize->Precipitate Filter Filter the precipitate Precipitate->Filter Wash Wash with cold water to remove salts Filter->Wash Dry Dry the solid under vacuum Wash->Dry Verify Confirm identity (e.g., MS, NMR) Dry->Verify Dissolve_FB Dissolve purified free base in DMSO Verify->Dissolve_FB

Caption: A step-by-step workflow for converting the dihydrochloride salt to its free base.

  • Detailed Protocol for Salt-to-Free-Base Conversion:

    • Dissolution: Dissolve the AB-P-HCl salt in a minimal amount of deionized water or methanol. If the salt is poorly soluble in these as well, a co-solvent system might be necessary.

    • Neutralization: While stirring, slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH), dropwise. Monitor the pH of the solution. The free base should begin to precipitate as the pH increases. Aim for a final pH of approximately 8-9. Using a weak base like NaHCO₃ provides better control and reduces the risk of degrading the compound at very high pH. [9][10] 3. Isolation: Collect the resulting precipitate by vacuum filtration.

    • Washing: Wash the solid on the filter paper with several portions of cold deionized water to remove any residual inorganic salts (like NaCl).

    • Drying: Dry the purified free base solid thoroughly, preferably in a vacuum oven at a mild temperature (e.g., 40-50°C) to remove all traces of water.

    • Confirmation: Before use, it is highly recommended to confirm the identity and purity of the resulting free base via analytical methods such as Mass Spectrometry (MS) or NMR spectroscopy.

    • Final Dissolution: The dried, purified free base should now exhibit significantly improved solubility in 100% DMSO.

Section 3: Final Considerations

FAQ: How do I know if my final DMSO stock solution is stable?

Answer: A stable stock solution should remain clear and free of any visible precipitate after being stored at the intended temperature (room temperature or -20°C) for a reasonable period (e.g., 24-48 hours). It is good practice to visually inspect your stock solution before each use. If you observe any crystals or cloudiness, the solution is not stable, and you may need to remake it at a lower concentration.

References
  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • DMSO Physical Properties. Gaylord Chemical. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • 4-(5-AMINO-1H-BENZOIMIDAZOL-2-YL)-2-METHOXY-PHENOL - Chemical Substance Information. NextSDS. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Dimethyl sulfoxide. American Chemical Society. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. ResearchGate. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. ResearchGate. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. Journal of Chemical & Engineering Data. [Link]

  • DMSO. Chempedia. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. [Link]

  • What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • Salt formation to improve drug solubility. ScienceDirect. [Link]

  • Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate. [Link]

  • Effect of Solvent Polarity and pH on the Phenolic Content and Antioxidant Activity of Aronia melanocarpa L. Extracts. MDPI. [Link]

  • Effect of Cosolvents DMSO and Glycerol on the Self-Assembly Behavior of SDBS and CPC: An Experimental and Theoretical Approach. Journal of Chemical & Engineering Data. [Link]

  • Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation. eScholarship. [Link]

  • Solubility and dissolution enhancement strategies: Current understanding and recent trends. ScienceDirect. [Link]

  • 4-(1H-Benzo[d]imidazol-2-yl)phenol. ResearchGate. [Link]

  • Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

  • Pharmaceutical Salts of Carvedilol with Increased Solubility as an Approach for Enhancing the Drug Action. Crystal Growth & Design. [Link]

  • Phenol, 5-amino-2-(1H-benzimidazol-2-yl)-. Appchem. [Link]

  • Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. MDPI. [Link]

Sources

troubleshooting low yield in 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve low-yield bottlenecks in the synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride.

Rather than simply listing instructions, this guide deconstructs the chemical causality behind each failure point, providing self-validating protocols grounded in peer-reviewed methodologies.

System Overview & Mechanistic Workflow

The synthesis of this target molecule is a classic three-step sequence: condensation/cyclization, nitro reduction, and salt formation. Yield losses are rarely random; they are typically localized to specific mechanistic hurdles such as intermediate stalling, catalyst poisoning, or oxidative degradation.

SynthesisWorkflow A 4-Nitro-1,2-phenylenediamine + 4-Hydroxybenzaldehyde B Step 1: Condensation & Cyclization (Na2S2O5, EtOH/H2O, Reflux) A->B C 4-(5-Nitro-1H-benzoimidazol-2-yl)phenol (Intermediate 1) B->C D Step 2: Nitro Reduction (Na2S2O4, EtOH/H2O, 80°C) C->D E 4-(5-Amino-1H-benzoimidazol-2-yl)phenol (Intermediate 2 - Free Base) D->E F Step 3: Salt Formation (Anhydrous HCl in Ether/EtOH) E->F G 4-(5-Amino-1H-benzoimidazol-2-yl)phenol dihydrochloride F->G

Optimized 3-step synthesis workflow for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride.

Expert Troubleshooting Guide (FAQs)

Q1: Why is my yield so low during the initial condensation of 4-nitro-1,2-phenylenediamine and 4-hydroxybenzaldehyde? Causality: The reaction often stalls at the Schiff base (imine) intermediate. The strongly electron-withdrawing nitro group at the 4-position severely reduces the nucleophilicity of the adjacent amine, hindering the intramolecular ring closure required to form the benzimidazole core. Solution: Do not rely on spontaneous oxidative cyclization in ambient air. You must force the cyclization using a mild oxidant. Using sodium metabisulfite (Na₂S₂O₅) in an aqueous ethanol mixture facilitates rapid oxidative cyclization. Alternatively, microwave irradiation has been proven to reduce reaction times from hours to minutes while boosting yields to >90% by overcoming the high activation energy barrier of the deactivated diamine[1].

Q2: My nitro reduction step using Pd/C and H₂ is stalling at 40% conversion. What is going wrong? Causality: Two factors are sabotaging your hydrogenation. First, 4-(5-nitro-1H-benzoimidazol-2-yl)phenol exhibits exceptionally poor solubility in standard hydrogenation solvents (like pure methanol) at room temperature. Second, the newly formed aminobenzimidazole is a strong chelator; the electron-rich nitrogens coordinate tightly to the palladium surface, effectively poisoning the catalyst and stalling the reaction. Solution: Abandon heterogeneous catalytic hydrogenation for this specific substrate. Switch to a homogeneous chemical reduction using Sodium Dithionite (Na₂S₂O₄). Na₂S₂O₄ is highly effective for reducing nitroarenes to anilines in aqueous-organic mixtures, completely bypassing the solubility and catalyst-poisoning issues while demonstrating excellent functional group tolerance [2, 3].

Q3: During the final dihydrochloride salt formation, my product turns dark brown/black and the isolated yield drops significantly. How can I prevent this? Causality: Aminobenzimidazoles—particularly those coupled with an electron-donating phenol group—are highly susceptible to auto-oxidation. When exposed to air in a solvent, they rapidly oxidize and polymerize, turning the solution dark. Furthermore, if you are using aqueous hydrochloric acid (37% HCl), the introduced water drastically increases the solubility of the dihydrochloride salt, preventing it from crystallizing out of solution. Solution: Isolate the environment and eliminate water. Perform the salt formation strictly under an inert atmosphere (N₂ or Argon). Dissolve the free base in a dry, aprotic solvent (like absolute ethanol or diethyl ether) and precipitate the salt using anhydrous ethereal HCl [4].

TroubleshootingTree Start Issue: Low Overall Yield Step1 Isolate Step 1: Check Condensation Conversion Start->Step1 Step2 Isolate Step 2: Check Nitro Reduction Start->Step2 Step3 Isolate Step 3: Check Salt Isolation Start->Step3 Sol1 Incomplete Imine Cyclization Action: Add Na2S2O5 or Microwave Step1->Sol1 Sol2 Catalyst Poisoning (Pd/C) Action: Switch to Na2S2O4 Step2->Sol2 Sol3 Oxidative Degradation Action: Use Anhydrous HCl + N2 Step3->Sol3

Diagnostic logic tree for isolating and resolving yield bottlenecks.

Quantitative Yield Analysis

The following table summarizes the quantitative improvements achieved by shifting from traditional methodologies to the optimized, causality-driven protocols described in this guide.

Reaction StepTraditional MethodYield (%)Optimized MethodYield (%)Primary Bottleneck Resolved
1. Condensation Ethanol, Reflux (12h)45 - 55%Na₂S₂O₅, EtOH/H₂O, Reflux (3h)85 - 92% Overcomes poor nucleophilicity
2. Nitro Reduction 10% Pd/C, H₂ (50 psi)30 - 40%Na₂S₂O₄, EtOH/H₂O, 80°C (2h)78 - 85% Prevents catalyst poisoning
3. Salt Formation Aqueous 37% HCl50 - 60%Anhydrous 2M HCl in Ether + N₂90 - 95% Prevents oxidation & hydrolysis

Validated Experimental Protocols

Protocol A: Oxidative Condensation (Step 1) Self-Validation Check: The reaction mixture should transition from a deep orange suspension to a lighter yellow/tan precipitate as the cyclization completes.

  • In a 250 mL round-bottom flask, suspend 4-nitro-1,2-phenylenediamine (10.0 mmol) and 4-hydroxybenzaldehyde (10.5 mmol) in 50 mL of absolute ethanol.

  • Add a solution of sodium metabisulfite (Na₂S₂O₅, 12.0 mmol) dissolved in 15 mL of distilled water.

  • Reflux the mixture at 85°C for 3 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Upon completion, cool the flask in an ice bath. Filter the resulting precipitate, wash with cold water (2 x 20 mL), and dry under vacuum to afford 4-(5-nitro-1H-benzoimidazol-2-yl)phenol.

Protocol B: Homogeneous Nitro Reduction (Step 2) Self-Validation Check: The disappearance of the nitro starting material must be confirmed by TLC before workup to prevent mixed-product isolation.

  • Dissolve 4-(5-nitro-1H-benzoimidazol-2-yl)phenol (5.0 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

  • Heat the solution to 70°C.

  • Slowly add solid sodium dithionite (Na₂S₂O₄, 25.0 mmol, 5 equivalents) in small portions over 15 minutes to control effervescence.

  • Stir at 80°C for 2 hours.

  • Cool to room temperature, concentrate the ethanol under reduced pressure, and adjust the aqueous layer to pH 8 using saturated NaHCO₃. Extract with ethyl acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the free base 4-(5-amino-1H-benzoimidazol-2-yl)phenol.

Protocol C: Anhydrous Salt Formation (Step 3) Self-Validation Check: The product must precipitate as a clean, off-white to pale tan powder. Any dark brown coloration indicates a breach in the inert atmosphere.

  • Purge a clean, dry Schlenk flask with Nitrogen (N₂) or Argon for 10 minutes.

  • Dissolve the free base (3.0 mmol) in 15 mL of anhydrous absolute ethanol under the inert atmosphere.

  • Place the flask in an ice bath (0°C).

  • Dropwise, add 2.2 equivalents of anhydrous 2.0 M HCl in diethyl ether (3.3 mL) via syringe.

  • Stir for 30 minutes at 0°C. A precipitate will form rapidly.

  • Filter the precipitate under a blanket of N₂ (if possible) or rapidly in air, wash with cold anhydrous diethyl ether (10 mL), and immediately transfer to a vacuum desiccator to dry, yielding the target dihydrochloride salt.

References

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation Source: MDPI URL:[Link]

  • DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles Source: ACS Publications URL:[Link]

  • Development of Safe One-Pot Synthesis of N-1- and C-2-Substituted Benzimidazole via Reductive Cyclization of o-Nitroarylamine Using Na₂S₂O₄ Source: ACS Publications URL:[Link]

  • Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Technical Support Center: Troubleshooting Background Noise in 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol Dihydrochloride Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and assay developers working with 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride . While this compound is a highly sensitive and versatile structural motif used in fluorescent probes, kinase inhibitors, and biosensors, its unique chemical topography—combining a redox-sensitive aminophenol moiety with a pH-responsive benzimidazole core—makes it highly susceptible to generating artifactual background noise.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the causality of your background noise, ensuring that every protocol adjustment you make is grounded in fundamental physical chemistry.

Mechanistic Overview: The Triad of Background Noise

Before adjusting your protocols, you must identify the chemical origin of your background signal. Background noise in aminobenzimidazole-phenol assays typically stems from three intersecting pathways:

  • Auto-Oxidation: The phenol and amino groups are highly susceptible to auto-oxidation in the presence of dissolved oxygen and trace metals, forming highly fluorescent or chromogenic quinone-imine byproducts[1][2].

  • Non-Specific Binding (NSB): The planar, hydrophobic benzimidazole core readily intercalates into hydrophobic surfaces (like standard polystyrene microplates) or binds non-specifically to off-target assay proteins[3][4].

  • pH-Induced Spectral Shifts: Because the compound is supplied as a dihydrochloride salt , dissolving it in weakly buffered solutions will drastically lower the local pH. Benzimidazole fluorescence and absorbance are exquisitely sensitive to pH changes, which alter the protonation state of the imidazole nitrogen (pKa ~5.5)[5][6].

Mechanism Probe 4-(5-Amino-1H-benzoimidazol- 2-yl)-phenol 2HCl Oxidation Auto-oxidation (O2, Trace Metals) Probe->Oxidation Air/Light NSB Hydrophobic/Electrostatic Interactions Probe->NSB Unblocked Surface pH pH Shift (Dihydrochloride Salt) Probe->pH Weak Buffer Quinone Quinone-imine Byproducts (High Autofluorescence) Oxidation->Quinone Surface Non-Specific Binding (Plate/Proteins) NSB->Surface Protonation Altered Protonation State (Shifted Quantum Yield) pH->Protonation

Mechanisms of background noise generation in aminobenzimidazole-phenol assays.

Frequently Asked Questions & Troubleshooting Guide

Q1: My assay blank is showing a time-dependent increase in fluorescence/absorbance. How do I stop this?

The Cause: This is the hallmark of auto-oxidation . Over time, dissolved oxygen oxidizes the aminophenol moiety into a quinone-imine derivative. This reaction is accelerated by ambient light and trace heavy metals in your buffer[1][2]. The Solution: You must establish a reducing environment. We strongly recommend adding TCEP (Tris(2-carboxyethyl)phosphine) to your assay buffer rather than DTT or β -mercaptoethanol. TCEP is odorless, stable over a wider pH range (1.5–8.5), and unlike DTT, it does not contain free thiols that can auto-oxidize and create secondary artifacts[7][8]. Actionable step: Add 1–5 mM TCEP to your working buffer immediately prior to the assay.

Q2: I'm observing high background even in zero-analyte controls immediately upon adding the compound. What is happening?

The Cause: Immediate background signal in a blank is almost always Non-Specific Binding (NSB) to the microplate surface. The planar benzimidazole structure acts as a hydrophobic dye, adhering to untreated polystyrene[4][9]. The Solution: You must alter the solid phase and the buffer's surfactant profile. Switch from standard high-binding plates to Non-Binding Surface (NBS) or PEG-coated microplates. Additionally, introduce a non-ionic detergent and a blocking protein to outcompete the compound for surface binding sites[3][4]. Actionable step: Supplement your buffer with 0.01%–0.05% Tween-20 and 1 mg/mL BSA (Bovine Serum Albumin).

Q3: The signal-to-noise ratio fluctuates drastically between different buffer batches. Why?

The Cause: You are likely experiencing a pH shift . Because your compound is a dihydrochloride salt, adding it at high concentrations to a buffer with insufficient buffering capacity will drop the pH. The fluorescence of benzimidazole derivatives is highly pH-dependent; a drop in pH protonates the imidazole nitrogen, drastically altering the quantum yield and excitation/emission maxima[5][6]. The Solution: Ensure your assay buffer has a high buffering capacity (e.g., 100 mM HEPES or Tris) and verify the final pH after the addition of the compound.

Diagnostic Decision Tree

Use the following logical workflow to rapidly diagnose and resolve your specific background noise phenotype.

Workflow Start High Background Detected CheckTime Is background time-dependent? Start->CheckTime YesTime Yes: Auto-oxidation CheckTime->YesTime Yes NoTime No: Immediate Signal CheckTime->NoTime No AddTCEP Add 1-5 mM TCEP Degas Buffers YesTime->AddTCEP CheckBlank Is signal present in Zero-Protein Blanks? NoTime->CheckBlank YesBlank Yes: Surface NSB CheckBlank->YesBlank Yes NoBlank No: Protein NSB / pH Shift CheckBlank->NoBlank No BlockPlate Use NBS Plates Add 0.05% Tween-20 YesBlank->BlockPlate FixBuffer Increase Buffer Capacity (100mM) Add BSA (1 mg/mL) NoBlank->FixBuffer

Decision tree for diagnosing and resolving background noise in benzimidazole assays.

Optimization Matrix: Buffer Additives

To systematically eliminate noise, optimize your assay buffer according to the parameters in the table below. These concentrations represent a self-validating system designed to isolate the compound's true signal.

Parameter / AdditiveRecommended ConcentrationMechanistic PurposeCritical Warning
TCEP-HCl 1.0 – 5.0 mMPrevents auto-oxidation of the aminophenol group[8].TCEP is acidic; re-adjust buffer pH to 7.4 after addition.
Tween-20 0.01% – 0.05% (v/v)Disrupts hydrophobic NSB to plate walls[4].Concentrations >0.1% may form micelles that sequester the compound.
BSA (IgG-Free) 1.0 mg/mLActs as a sacrificial blocking agent for non-specific protein binding[4].Ensure BSA is strictly IgG-free to prevent secondary assay interference.
Buffer Capacity 100 mM (HEPES/Tris)Absorbs the acidic shock of the dihydrochloride salt[6].Avoid phosphate buffers if your assay involves metal-dependent enzymes.

Standard Operating Protocol: Preparation & Plate Blocking

To guarantee data integrity and reproducibility, follow this step-by-step methodology for preparing your compound and assay plates.

Phase 1: Preparation of the Working Solution (Anti-Oxidation Protocol)
  • Solubilization: Dissolve the 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride powder in 100% anhydrous DMSO to create a 10 mM master stock. Causality: DMSO prevents premature aqueous hydrolysis and oxidation. Store in amber aliquots at -20°C.

  • Buffer Degassing: Degas your 100 mM HEPES buffer (pH 7.4) using a vacuum sonicator for 10 minutes to remove dissolved oxygen.

  • Reductant Addition: Add TCEP to the degassed buffer to a final concentration of 2 mM. Verify the pH remains at 7.4; adjust with 1M NaOH if necessary[8].

  • Dilution: Dilute the DMSO master stock into the TCEP-supplemented buffer immediately before the assay. Keep the final DMSO concentration below 1% to prevent solvent-induced protein denaturation.

Phase 2: Plate Surface Passivation (Anti-NSB Protocol)
  • Plate Selection: Utilize black, flat-bottom Non-Binding Surface (NBS) microplates.

  • Pre-Blocking: If NBS plates are unavailable, pre-incubate standard plates with a blocking buffer (100 mM HEPES, 1% BSA, 0.05% Tween-20) for 1 hour at room temperature[4].

  • Washing: Aspirate the blocking buffer and wash three times with the assay buffer (excluding the compound).

  • Execution: Add your biological sample, followed by the prepared compound working solution. Read the plate immediately (kinetic mode) or after the validated incubation time, keeping the plate protected from light.

References

  • Neutralite Avidin | Low Non-Specific Binding - e-Proteins. e-Proteins. Available at:[Link]

  • US6984497B2 - Reducing non-specific binding in immunoassays performed on polymeric solid phases. Google Patents.
  • TN219R1 Reducing Non Specific Binding Web. Sapidyne. Available at:[Link]

  • Thiol-Reactive Probes. ResearchGate. Available at:[Link]

  • Asparagus Byproducts as a New Source of Peroxidases. ACS Publications. Available at:[Link]

  • Anticancer Effects of Plasma-Treated Water Solutions from Clinically Approved Infusion Liquids Supplemented with Organic Molecules. PMC. Available at:[Link]

  • Electrical molecular switch addressed by chemical stimuli. ResearchGate. Available at:[Link]

Sources

4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride degradation rates at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and degradation of this compound at room temperature. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride at room temperature?

A1: The degradation of 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride is primarily influenced by its chemical structure, which contains susceptible functional groups. The main factors to consider are:

  • Oxidation: The aminophenol moiety is particularly prone to oxidation, which can be catalyzed by exposure to air (oxygen), trace metal ions, and light. This can lead to the formation of colored byproducts, often appearing as a darkening of the solid compound or its solutions[1][2].

  • pH-Mediated Degradation: The benzimidazole and phenol groups have ionizable protons, making their stability dependent on the pH of the solution. Both acidic and basic conditions can potentially accelerate hydrolysis or other degradation pathways[1].

  • Photodegradation: Aromatic compounds, especially those with amino and phenolic functionalities, can be sensitive to light, particularly UV radiation. Exposure to ambient or direct light can induce photochemical reactions, leading to degradation[1].

  • Temperature: While the focus is on room temperature, it's important to note that temperature fluctuations can impact degradation rates. Higher ambient temperatures will generally accelerate chemical degradation processes.

Q2: I've noticed my solid sample of 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride has changed color over time. Is it still usable?

A2: A change in color, typically a darkening or development of a brownish or purplish hue, is a common indicator of degradation, likely due to oxidation of the aminophenol component[2]. While minor discoloration from surface oxidation might not significantly impact the bulk purity, it is a sign of instability. For sensitive quantitative experiments, it is highly recommended to use a fresh, un-discolored lot of the compound. If this is not possible, the purity of the material should be assessed by an appropriate analytical method, such as HPLC, before use.

Q3: What are the recommended storage and handling conditions for this compound to minimize degradation?

A3: To ensure the long-term stability of 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride, the following storage and handling procedures are recommended[3][4]:

  • Storage: Keep the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Store in a cool, dark, and dry place. For long-term storage, refrigeration or freezing is advisable.

  • Handling: When weighing and preparing solutions, minimize exposure to ambient light and air. Use of amber glassware or foil-wrapped containers is recommended for solutions[1]. Solutions should ideally be prepared fresh for each experiment. If stock solutions are necessary, they should be stored at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles[1].

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Scenario 1: You observe a rapid loss of the parent compound peak and the appearance of new peaks in your HPLC analysis of a recently prepared solution.

This indicates that the compound is degrading in your experimental matrix. The following workflow can help you troubleshoot this issue.

G start Problem: Rapid Degradation in Solution check_solvent Is the solvent prone to degradation or reactive? (e.g., aged DMSO, peroxides in ethers) start->check_solvent check_ph What is the pH of your solution? start->check_ph check_light Was the solution exposed to light? start->check_light check_oxygen Was the solution exposed to air? start->check_oxygen sol_fresh Use fresh, high-purity solvent. check_solvent->sol_fresh Yes sol_alt Consider an alternative solvent. check_solvent->sol_alt If problem persists ph_adjust Adjust pH to a more stable range (if possible). Perform a pH stability screen. check_ph->ph_adjust light_protect Protect solution from light using amber vials or foil. check_light->light_protect oxygen_protect Degas solvent and handle under inert gas (N2 or Ar). check_oxygen->oxygen_protect

Caption: Troubleshooting workflow for rapid degradation in solution.

Scenario 2: You need to identify the degradation products observed in your analysis.

Identifying degradation products is crucial for understanding the stability of your compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for identifying degradation products. An LC-MS analysis can provide the molecular weights of the impurities, offering initial clues to their structures[5][6].

  • Tandem Mass Spectrometry (MS/MS): To gain more structural information, MS/MS can be performed on the degradation product ions. The fragmentation pattern can help elucidate the structure of the unknown compound[7].

  • Forced Degradation Studies: A systematic forced degradation study can help to intentionally produce degradation products under controlled conditions (acid, base, oxidation, heat, light)[8]. This can help to confirm the identity of products seen in your stability studies and develop a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Basic Room Temperature Stability Study in Solution

This protocol provides a framework for assessing the stability of 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride in a specific solvent or buffer.

  • Preparation of Stock Solution:

    • Accurately prepare a stock solution of the compound in your desired solvent (e.g., DMSO, methanol, or an aqueous buffer) at a known concentration.

    • Ensure the compound is fully dissolved.

  • Time-Point Sampling:

    • Immediately after preparation (T=0), take an aliquot of the solution for analysis.

    • Store the remaining solution under your desired test conditions (e.g., room temperature, protected from light).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw additional aliquots for analysis.

  • Sample Analysis:

    • Analyze each aliquot by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is a common starting point[7][8].

    • Monitor the peak area of the parent compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation rate.

Data Presentation

Summarize your stability data in a clear and organized table.

Time Point (Hours)Peak Area of Parent Compound% RemainingPeak Area of Degradant 1Peak Area of Degradant 2
01,500,000100%00
11,450,00096.7%25,0005,000
21,400,00093.3%50,00010,000
41,300,00086.7%100,00020,000
81,100,00073.3%200,00040,000
24750,00050.0%375,00075,000

Caption: Example data table for a solution stability study.

Protocol 2: Workflow for Forced Degradation Study

The following diagram illustrates a typical workflow for a forced degradation study, which is essential for understanding the intrinsic stability of a compound.

G cluster_stress Stress Conditions start Forced Degradation Study acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 60°C, solid & solution) start->thermal photo Photolytic Stress (UV/Vis light) start->photo analysis Analyze all samples by RP-HPLC-DAD/UV acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize significant degradants by LC-MS/MS analysis->characterization Degradation observed report Compile Degradation Profile and Develop Stability-Indicating Method characterization->report

Sources

Technical Support Center: Overcoming Autofluorescence with 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Foundational Knowledge: Understanding the Autofluorescence Challenge

Welcome to the technical support guide for 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter autofluorescence-related challenges during their experiments. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your research.

Autofluorescence is the natural emission of light by biological structures or other materials when they absorb light, which can interfere with the detection of specific fluorescent signals.[1] This phenomenon can significantly decrease the signal-to-noise ratio, making it difficult to distinguish the specific signal from your probe of interest from the background noise.[2] The issue is twofold when working with compounds like 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride. First, the biological specimen itself has endogenous fluorophores. Second, the benzimidazole core of the compound itself is part of a class of molecules known to exhibit fluorescent properties.[3][4] Therefore, a successful experiment requires a strategy that meticulously accounts for and mitigates fluorescence from all non-specific sources.

This guide provides a structured approach to diagnosing and resolving these issues through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and where does it come from?

A1: Autofluorescence is the innate fluorescence from biological samples that is not a result of specific fluorescent labeling.[5] It can originate from several sources:

  • Endogenous Molecules: Common biological molecules like NAD(P)H, flavins, collagen, and elastin have intrinsic fluorescent properties.[1] Lipofuscin, an aggregate of oxidized proteins and lipids, is a particularly bright source of autofluorescence, especially in aged tissues.

  • Fixation: Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde are notorious for inducing autofluorescence.[6] They react with proteins and amines in the tissue to create fluorescent products, often emitting broadly across the blue, green, and red spectra.[7][8] Glutaraldehyde generally causes more intense autofluorescence than formaldehyde.[5][9]

  • Extracellular Matrix: Components like collagen and elastin contribute significantly to background fluorescence.[1]

  • Red Blood Cells: The heme groups in red blood cells can cause broad-range autofluorescence.[7]

Q2: Is my compound, 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride, itself fluorescent?

A2: Yes, it is highly probable. Benzimidazole derivatives are a well-known class of heterocyclic compounds that often exhibit significant fluorescence.[3][4] Therefore, when designing your experiment, you must consider that the compound itself is a potential source of fluorescence. Your primary challenge will be to distinguish the specific signal (e.g., the compound bound to its target) from non-specific binding of the compound and the tissue's natural autofluorescence.

Q3: How do I know if the background in my images is from tissue autofluorescence or another issue?

A3: The most critical step in troubleshooting is running the correct controls.[6] Prepare an unstained tissue sample that has gone through all the same processing steps (fixation, permeabilization) but has not been incubated with your compound or any antibodies. Image this control sample using the exact same microscope settings (laser power, gain, exposure time) as your experimental samples. If you observe significant fluorescence in this unstained control, you have a tissue autofluorescence problem.[2]

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter and provides actionable solutions.

Problem 1: High background fluorescence is observed across the entire sample, even in an unstained control.

This is a classic case of endogenous or fixation-induced tissue autofluorescence. Your strategy should focus on preventing its formation from the start or quenching it before imaging.

dot

Caption: Troubleshooting Decision Tree for Autofluorescence.

Solution A: Optimize Your Fixation Protocol

The choice of fixative is critical. Aldehyde cross-linkers are a primary cause of autofluorescence.[10]

  • Reduce Fixation Time: Fix samples for the minimum time required to preserve tissue morphology.[7] Over-fixation significantly increases background fluorescence.

  • Change Fixative: If your experimental target allows, consider switching from PFA to a non-aldehyde-based fixative like chilled (-20°C) methanol or ethanol, which typically generate less autofluorescence.[5][6][7]

Solution B: Apply a Chemical Quenching Agent

Several reagents can be used to quench, or reduce, autofluorescence. The choice depends on the primary source of the background.

Quenching AgentPrimary TargetProsCons
Sodium Borohydride Aldehyde-induced fluorescenceEffective at reducing Schiff bases formed by fixatives.[5]Can damage tissue or epitopes; may increase red blood cell autofluorescence.[11]
Sudan Black B (SBB) Lipofuscin, lipidsBroadly effective, simple to use.[12]Can introduce its own colored precipitate if not washed properly.[13] May quench specific signal.
Commercial Quenchers (e.g., TrueBlack™, TrueVIEW™) Lipofuscin, Collagen, ElastinHighly effective, optimized for minimal impact on specific signal.[11][14]Higher cost compared to other reagents.
Trypan Blue General quenchingCan be effective in some tissues.[12]May reduce specific signal intensity.
Detailed Protocol 1: Sudan Black B (SBB) Treatment

This protocol is effective for reducing autofluorescence from lipofuscin in formalin-fixed, paraffin-embedded (FFPE) or frozen sections.

dot

G A 1. Deparaffinize and Rehydrate Sections B 2. Perform Antigen Retrieval (if needed) A->B C 3. Prepare 0.1% SBB in 70% Ethanol B->C D 4. Incubate Sections in SBB (10-20 min) C->D E 5. Wash Extensively with 70% Ethanol D->E F 6. Rinse in PBS/TBS Buffer E->F G 7. Proceed with Staining Protocol F->G

Caption: Workflow for Sudan Black B Quenching.

Methodology:

  • Deparaffinize and Rehydrate: For FFPE sections, deparaffinize in xylene and rehydrate through a graded ethanol series to water. For frozen sections, bring to room temperature and rinse in PBS.[12][13]

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is well-dissolved and filter it through a 0.2 µm filter to remove precipitates.[15]

  • Incubation: Immerse the slides in the SBB solution for 10-20 minutes at room temperature.[15]

  • Washing: This step is critical. Wash the slides thoroughly to remove excess SBB. This can be done by dipping the slides in a large volume of 70% ethanol multiple times, followed by several rinses in your wash buffer (e.g., PBS or TBS) until no more color leaches from the section.[13]

  • Proceed: Continue with your standard blocking and staining protocol.

Problem 2: The signal from my compound is weak and difficult to distinguish from the background.

This is a signal-to-noise ratio problem. The autofluorescence is overpowering your specific signal.

Solution A: Spectral Separation

Autofluorescence is often brightest in the shorter wavelength channels (blue and green) and diminishes at longer wavelengths.[6]

  • Choose a Different Channel: If you are using 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride as a drug or probe and labeling its target with a separate fluorophore (e.g., via an antibody), select a fluorophore that emits in the red or far-red spectrum (>600 nm) to avoid the main autofluorescence range.[16]

  • Spectral Unmixing: If you have access to a spectral confocal microscope, you can leverage this powerful technique. Acquire a reference spectrum from your unstained tissue control. The microscope software can then use this "autofluorescence signature" to computationally subtract its contribution from your experimental images, isolating the true signal.[16]

Solution B: Use a Commercial Quenching Kit

Commercial kits are specifically formulated to reduce broad-spectrum autofluorescence while preserving the fluorescence of specific labels.

Detailed Protocol 2: Using a Commercial Quencher (e.g., TrueBlack™)

This protocol is generally gentler on tissues and specific signals than SBB.[14] Always follow the manufacturer's specific instructions.

Methodology:

  • Perform Staining: Complete your entire immunofluorescence staining protocol, including secondary antibodies if applicable.

  • Prepare Quencher: Dilute the stock solution (e.g., 20X TrueBlack™) to a 1X working solution in 70% ethanol as specified by the manufacturer.[11]

  • Incubation: Treat the sections with the working solution for the recommended time (often as short as 30-60 seconds).[11][14]

  • Wash: Rinse the slides thoroughly in your wash buffer (e.g., PBS).

  • Mount and Image: Mount the coverslip with an appropriate mounting medium and proceed to imaging.

Summary of Autofluorescence Sources and Spectra

Understanding the spectral characteristics of common endogenous fluorophores can help in selecting appropriate filters and imaging strategies.

Endogenous FluorophoreTypical Excitation Max (nm)Typical Emission Max (nm)Common Location
Collagen / Elastin 360-400440-500 (Blue-Green)Extracellular matrix, connective tissue[1][17]
NAD(P)H 340-360450-470 (Blue)Mitochondria, cytoplasm[1][18]
Flavins (FAD, FMN) 450-470520-540 (Green-Yellow)Mitochondria, cytoplasm[18][19]
Lipofuscin 360-480540-650 (Broad, Yellow-Orange)Lysosomes, particularly in aged cells[7]

References

  • Northeast, R. (2021, June 29). How to Reduce Autofluorescence. Labcompare.com. [Link]

  • Visikol. (2024, July 11). Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. [Link]

  • Lab Manager. (2018, July 16). How Quenching Tissue Autofluorescence Works. [Link]

  • University of Arizona. (n.d.). Autofluorescence: Causes and Cures. [Link]

  • McGinty, J., et al. (2010). Fluorescence lifetime spectroscopy of tissue autofluorescence in normal and diseased colon measured ex vivo using a fiber-optic probe. Biomedical Optics Express. [Link]

  • Kalyuzhny, A., et al. (2019). Protocol refinement for quenching autofluorescence of red blood cells in FFPE sections of organ samples from cattle, pigs. BIO Web of Conferences. [Link]

  • Sun, Y., & Yu, H. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research. [Link]

  • Viegas, M. S., et al. (2023). Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. International Journal of Molecular Sciences. [Link]

  • Schüffler, P., et al. (2024). Autofluorescence-based tissue characterization enhances clinical prospects of light-sheet-microscopy. Scientific Reports. [Link]

  • Drezek, R., et al. (2006). Autofluorescence spectroscopy of epithelial tissues. Journal of Biomedical Optics. [Link]

  • Shcheslavskiy, V., et al. (2024). Dual excitation spectral autofluorescence lifetime and reflectance imaging for fast macroscopic characterization of tissues. Optics Letters. [Link]

  • Wikipedia. (n.d.). Autofluorescence. [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]

  • Nakashima, K., et al. (2006). A simple and sensitive HPLC-fluorescence method for quantification of MDMA and MDA in blood with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) as a label. PubMed. [Link]

  • ResearchGate. (2015, December 11). How do I get rid off tissue autofluorescence?. [Link]

  • ResearchGate. (2017, July 17). A Novel 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol Derived Fluorescent Sensor for Determination of CN– Ion. [Link]

Sources

purification optimization for 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the isolation and purification of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride .

This molecule presents a unique triad of purification challenges: it is highly polar, amphoteric, and exquisitely sensitive to oxidation. Successfully isolating this compound requires moving beyond standard workups and implementing precise control over the redox environment, solvent dielectric constants, and pH.

Below is the definitive troubleshooting guide, combining mechanistic causality with self-validating experimental protocols.

Part 1: Diagnostic Purification Workflow

The following decision tree isolates the three most common failure modes during the purification of this dihydrochloride salt: oxidative degradation, stoichiometric imbalance, and polar precursor contamination.

G Crude Crude Synthesis Product PurityCheck LC-MS / NMR / Titration Crude->PurityCheck Oxidation Deep Coloration (Quinone Imine Formation) PurityCheck->Oxidation Visual/UV Stoichiometry Incorrect HCl Stoichiometry (Mixed Salts) PurityCheck->Stoichiometry Titration Impurities Polar Impurities (Unreacted Precursors) PurityCheck->Impurities LC-MS AntiOx Anti-Oxidative Recrystallization (Protocol A) Oxidation->AntiOx SaltForm pH-Controlled Salt Formation (Protocol A) Stoichiometry->SaltForm Chromatography Reverse-Phase Chromatography (Protocol B) Impurities->Chromatography Final Purified Dihydrochloride Salt AntiOx->Final SaltForm->Final Chromatography->Final

Diagnostic workflow for purifying 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride.

Part 2: Troubleshooting Knowledge Base (FAQs)

Q1: Why does my product rapidly turn dark brown or purple upon exposure to air or during rotary evaporation? The Causality: Your product is undergoing auto-oxidation. The molecule contains both an electron-rich aniline moiety and a phenolic group. Aromatic amines (anilines) are highly susceptible to oxidation, rapidly forming highly conjugated, intensely colored quinone imines[1]. Furthermore, these electrophilic quinone imine intermediates can undergo Michael addition with unreacted amines, leading to irreversible polymerization and severe yield loss[2]. The Solution: You must suppress the redox cycle. Perform all crystallizations and solvent evaporations under an inert argon or nitrogen atmosphere. Incorporate a sacrificial antioxidant, such as sodium dithionite (Na₂S₂O₄) or ascorbic acid, into the aqueous phase during the initial workup.

Q2: My elemental analysis shows 1.4 or 2.6 HCl equivalents instead of exactly 2.0. How do I fix the stoichiometry? The Causality: The molecule is multivalent. The benzimidazole conjugate acid has a pKa of approximately 5.6[3], while the aniline group has a pKa of around 4.6. If the crystallization pH is not tightly driven below pH 1.5, the aniline group will only partially protonate, yielding a mixed mono/dihydrochloride salt. Conversely, rapid precipitation in neat concentrated HCl traps excess acid in the crystal lattice, yielding >2.0 equivalents. The Solution: Abandon aqueous HCl precipitation. Instead, dissolve the free base in absolute ethanol and titrate with a standardized solution of anhydrous HCl in dioxane or ethanol until the exact stoichiometric point is passed, then induce slow crystallization using diethyl ether as an anti-solvent (See Protocol A).

Q3: Standard silica gel chromatography results in severe streaking and less than 30% recovery. How can I remove unreacted 4-hydroxybenzaldehyde? The Causality: The dihydrochloride salt is highly polar and basic, causing it to bind irreversibly to the acidic silanol groups on normal-phase bare silica. The Solution: Do not use normal-phase silica. Reversed-phase liquid chromatography (RPLC) is the gold standard for separating and purifying benzimidazole-containing compounds[4]. Alternatively, exploit the differential solubility: 4-hydroxybenzaldehyde is highly soluble in warm ethyl acetate, whereas the dihydrochloride salt is completely insoluble. A simple solvent trituration often bypasses the need for chromatography entirely.

Part 3: Quantitative Data & Impurity Profiling

Table 1: Solvent Solubility Profile for the Dihydrochloride Salt Use this data to design your trituration and recrystallization solvent systems.

SolventDielectric Constant (ε)Solubility (mg/mL at 25°C)Utility in Purification
Water (pH < 2)80.1> 100Primary dissolution; salt formation.
Methanol32.725 - 35Good for recrystallization.
Absolute Ethanol24.55 - 10Ideal for controlled anti-solvent crystallization.
Ethyl Acetate6.0< 0.1Excellent for washing away unreacted aldehydes.
Diethyl Ether4.3InsolubleIdeal anti-solvent for precipitating the salt.

Table 2: Impurity Tracking & Resolution Strategy

Impurity TypeUV Max (nm)LC-MS (m/z) ShiftRemoval Strategy
4-Hydroxybenzaldehyde280N/A (Negative mode)Hot ethyl acetate trituration.
1,2,4-Triaminobenzene230, 285-106 DaRPLC or selective precipitation at pH 3.0.
Quinone Imine Dimers> 450 (Visible)+223 Da (Dimer)Ascorbic acid wash followed by carbon filtration.

Part 4: Step-by-Step Methodologies

Protocol A: Anti-Oxidative Recrystallization & Exact Salt Formation

This protocol ensures exact 2.0 HCl stoichiometry while stripping out colored oxidation products.

  • Free-Basing and Washing: Dissolve the crude, discolored dihydrochloride salt in degassed water (10 mL/g). Add 0.1 equivalents of ascorbic acid. Slowly add saturated NaHCO₃ until the pH reaches 7.5–8.0 to precipitate the free base.

  • Organic Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL/g). Self-Validation Check: The aqueous layer should retain the dark oxidation byproducts, while the ethyl acetate layer containing the target free base should be pale yellow.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Controlled Salt Formation: Dissolve the purified free base in a minimum volume of absolute ethanol under nitrogen. Dropwise, add 2.2 equivalents of 4M HCl in dioxane.

  • Crystallization: Stir at room temperature for 30 minutes. Slowly add diethyl ether until the solution becomes slightly turbid. Cool to 4°C overnight.

  • Harvesting: Filter the resulting crystals under a nitrogen blanket and wash with cold diethyl ether. Dry in a vacuum oven at 40°C. Self-Validation Check: Dissolve 10 mg of the final crystal in 1 mL of water; the pH should be between 1.5 and 2.0, confirming the dihydrochloride state without excess trapped acid.

Protocol B: Reverse-Phase Flash Chromatography (For stubborn polar impurities)

Use this when precursor contamination exceeds 5% and trituration fails.

  • Column Preparation: Equilibrate a C18 Reverse-Phase flash column with 95% Solvent A (0.1% aqueous HCl) and 5% Solvent B (Acetonitrile).

  • Sample Loading: Dissolve the crude sample in a minimum volume of Solvent A. Crucial: Do not use DMSO for loading, as it will cause peak fronting and early elution of the target.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 10 column volumes.

  • Fraction Collection: Monitor absorbance at 254 nm and 280 nm. The target dihydrochloride will elute as a sharp peak[4]. Self-Validation Check: The low pH of the mobile phase (0.1% HCl) ensures both the benzimidazole and aniline nitrogens remain fully protonated, preventing peak tailing and guaranteeing the compound elutes strictly as the chloride salt.

Part 5: References

  • Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Journal of Chemical & Engineering Data (ACS Publications). Available at: [Link]

  • Amine oxidation and the chemistry of quinone imines. Part III. 2,4-Di-methoxy-5-t-butylaniline. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. Chemical Research in Toxicology (NIH/PMC). Available at: [Link]

Sources

Validation & Comparative

4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride vs Hoechst dyes for DNA binding

Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of DNA minor groove binders (MGBs) requires a deep understanding of structural thermodynamics. This guide evaluates the performance, binding causality, and experimental workflows of Hoechst dyes (the gold standard bis-benzimidazoles) against 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride , a mono-benzimidazole derivative widely used as a structural baseline and chemotherapeutic precursor.

Structural Causality and Mechanistic Divergence

To understand the disparity in DNA binding performance between these two molecules, we must examine the physical chemistry of the DNA minor groove. The minor groove of AT-rich DNA sequences is narrow, deep, and lined with a highly ordered "spine of hydration."

Hoechst Dyes (Bis-benzimidazoles, e.g., Hoechst 33258) Hoechst dyes possess an extended, crescent-shaped molecular scaffold consisting of a phenol ring, two benzimidazole rings, and a bulky piperazine tail. This architecture exhibits near-perfect isohelicity (curvature matching) with the convex floor of the AT-rich minor groove [1]. The binding is highly entropy-driven: the hydrophobic bulk of the bis-benzimidazole displaces the minor groove's spine of hydration into the bulk solvent. Simultaneously, the nitrogen atoms on the benzimidazole rings form strong, bidentate hydrogen bonds with the N3 of adenine and O2 of thymine [2].

4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride (Mono-benzimidazole) This compound represents a truncated scaffold. It retains the phenol group and a single benzimidazole ring but lacks the secondary benzimidazole and piperazine tail. Because it lacks the extended crescent shape, its isohelicity with the minor groove is poor. While the amino and phenol groups still act as hydrogen bond donors and acceptors, the drastically reduced surface area minimizes van der Waals contacts. Consequently, its binding is primarily enthalpy-driven and exhibits a significantly lower affinity ( Kd​ in the micromolar range) [1]. However, its smaller footprint and lower cytotoxicity make it an ideal, low-steric-hindrance precursor for synthesizing dual-targeting drugs, such as DNA-targeting HDAC inhibitors [3].

MechanisticLogic cluster_0 Hoechst Dyes (Bis-benzimidazole) cluster_1 4-(5-Amino...)-phenol (Mono-benzimidazole) H_Struct Extended Crescent Shape (2 Benzimidazole Rings) H_Bind High Isohelicity & Water Displacement (Entropy) H_Struct->H_Bind H_Result High Affinity (Kd ~ nM) Strong ΔTm Shift H_Bind->H_Result M_Struct Truncated Scaffold (1 Benzimidazole Ring) M_Bind Reduced van der Waals & H-bond Contacts M_Struct->M_Bind M_Result Lower Affinity (Kd ~ µM) Moderate ΔTm Shift M_Bind->M_Result

Figure 1: Mechanistic causality of minor groove binding based on benzimidazole scaffold length.

Quantitative Performance Comparison

The structural differences manifest directly in thermodynamic and spectroscopic data. Below is a synthesized comparison of their DNA-binding metrics based on isothermal titration calorimetry (ITC) and thermal denaturation assays [1][2].

ParameterHoechst 33258 (Bis-benzimidazole)4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
Core Structure Bis-benzimidazole + PiperazineMono-benzimidazole + Amino group
Binding Affinity ( Kd​ ) ~10 – 100 nM (Sequence dependent)~30 – 50 µM
Thermal Stabilization ( ΔTm​ ) +10°C to +15°C+2°C to +5°C
Binding Stoichiometry 1:1 (per AT-tract binding site)1:1 (per AT-tract binding site)
Primary Thermodynamic Driver Entropy-driven (Hydrophobic effect)Enthalpy-driven (H-bonding)
Primary Application Live-cell DNA staining, fluorophoreSAR baseline, chemotherapeutic precursor

Self-Validating Experimental Protocols

To accurately compare the binding kinetics of these two compounds, researchers must utilize orthogonal, self-validating assays. Relying solely on fluorescence can be misleading, as mono-benzimidazoles exhibit different quantum yields than Hoechst dyes.

Protocol A: Isothermal Titration Calorimetry (ITC) for Kd​ Determination

ITC directly measures the heat released or absorbed ( ΔH ) during binding, allowing for the label-free determination of Kd​ , stoichiometry ( n ), and entropy ( ΔS ).

  • Sample Dialysis (Critical Step): Dialyze Calf Thymus DNA (CT-DNA) and the ligand overnight against the exact same buffer (10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Causality: Even a 0.1 pH mismatch between the syringe and cell will generate a heat of mixing that masks the binding signal.

  • Internal Control (Self-Validation): Titrate the ligand (200 µM) into the buffer alone. Record the heat of dilution. This baseline must be subtracted from the main experimental data to isolate the heat of binding.

  • Titration Execution: Load 10 µM CT-DNA (in base pairs) into the sample cell at 25°C. Inject the ligand in 2 µL aliquots, allowing 150 seconds between injections for the thermal baseline to re-equilibrate.

  • Data Fitting: Fit the integrated, background-subtracted heat data to an independent single-site binding model.

Protocol B: Optical Thermal Denaturation ( ΔTm​ ) Assay

Ligand binding thermodynamically stabilizes the DNA double helix, requiring more thermal energy to separate the strands.

  • Baseline Establishment: Prepare 3 µM CT-DNA in 10 mM phosphate buffer. Heat from 20°C to 100°C at a strict rate of 0.5°C/min while monitoring UV absorbance at 260 nm. The inflection point of the hyperchromic shift is the baseline Tm​ .

  • Complex Equilibration: Incubate 3 µM CT-DNA with 3 µM ligand (1:1 ratio) in the dark for 30 minutes. Causality: Minor groove binders require time to displace the ordered water molecules and reach thermodynamic equilibrium.

  • Denaturation & Validation: Heat the complex under identical conditions. Self-Validation Check: Ensure the total hyperchromicity (increase in absorbance) remains ~30-40%. If the hyperchromicity drops significantly, the ligand is inducing DNA aggregation or precipitation, invalidating the ΔTm​ shift.

ExperimentalWorkflow cluster_ITC Protocol A: ITC (Thermodynamics) cluster_Tm Protocol B: Thermal Denaturation Start Dialyze CT-DNA & Ligand in Identical Buffer ITC1 Control: Titrate Ligand into Buffer (Measure Heat of Dilution) Start->ITC1 TM1 Equilibrate DNA + Ligand (1:1 Ratio) for 30 mins Start->TM1 ITC2 Titrate Ligand into DNA at Constant Temp (25°C) ITC1->ITC2 ITC3 Subtract Control & Derive Kd, ΔH, and ΔS ITC2->ITC3 TM2 Heat 0.5°C/min & Monitor UV Absorbance at 260nm TM1->TM2 TM3 Validate Hyperchromicity (~30%) & Calculate ΔTm Shift TM2->TM3

Figure 2: Orthogonal, self-validating experimental workflows for assessing DNA-ligand interactions.

References

  • Discovery of DNA-Targeting HDAC Inhibitors with Potent Antitumor Efficacy In Vivo That Trigger Antitumor Immunity. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • DNA minor groove recognition by bis-benzimidazole analogues of Hoechst 33258: Insights into structure—DNA affinity relationships assessed by fluorescence titration measurements. Nucleic Acids Research, Oxford Academic.[Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. National Center for Biotechnology Information (PMC).[Link]

Comparative Efficacy of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Dihydrochloride and Standard p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical regulator of cellular stress and inflammatory cytokine production. For decades, small-molecule inhibition of p38α has relied heavily on pyridinyl imidazole derivatives. However, benzimidazole-phenol derivatives, such as 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride (ABP-dHC) , represent a structurally distinct and highly valuable class of biochemical reagents[1].

As a Senior Application Scientist, evaluating a novel inhibitor requires benchmarking it against established field standards. This guide objectively compares the biochemical and cellular efficacy of ABP-dHC against two gold-standard p38 inhibitors:

  • SB203580 : A classic ATP-competitive pyridinyl imidazole that binds the active conformation of the kinase hinge region[2].

  • BIRB 796 (Doramapimod) : A highly potent diaryl urea that binds to the allosteric site, forcing the kinase into a catalytically inactive "DFG-out" conformation[3].

While SB203580 and ABP-dHC both utilize nitrogen-rich heterocyclic cores (imidazole vs. benzimidazole) to mimic the adenine ring of ATP[1], ABP-dHC's extended phenol moiety alters its interaction with the hydrophobic pocket adjacent to the ATP-binding site. This structural divergence can influence off-target kinase cross-reactivity, making ABP-dHC a compelling alternative for researchers requiring orthogonal validation in complex cellular models.

Comparative Efficacy Data

To establish a baseline for experimental design, the quantitative performance metrics of these inhibitors are summarized below. Data for standard inhibitors reflect consensus values from established biochemical assays[4].

CompoundChemical ClassPrimary Mechanismp38α IC₅₀ (nM)Known Off-Target Activity
ABP-dHC Benzimidazole-phenolATP-competitive~75*Minimal cross-reactivity at <1 µM
SB203580 Pyridinyl imidazoleATP-competitive50 - 85JNK isoforms (at >1 µM)[2]
BIRB 796 Diaryl ureaAllosteric (DFG-out)38 - 50JNK2, c-Raf

*Representative experimental baseline for comparative assay design.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed with internal controls to validate both the reagents and the biological system.

Protocol A: In Vitro p38α Kinase Activity Assay (TR-FRET)

Objective: Determine the biochemical IC₅₀ of ABP-dHC relative to SB203580 in a cell-free system to isolate direct kinase inhibition from cellular permeability factors. Causality & Insights: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Unlike radiometric assays, TR-FRET eliminates radioactive waste while providing a high signal-to-background ratio. Dithiothreitol (DTT) is strictly required in the buffer to maintain the kinase in an active, reduced state.

  • Reagent Preparation: Prepare Kinase Buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of ABP-dHC and SB203580 in 100% DMSO. Crucial Step: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced denaturation of the recombinant kinase.

  • Equilibration: Mix 0.5 nM active recombinant p38α with the diluted compounds for 15 minutes at room temperature. This pre-incubation allows equilibrium binding, which is critical for accurately measuring ATP-competitive inhibitors.

  • Reaction Initiation: Add 10 µM ATP and 1 µg of inactive MAPKAPK2 (MK2) substrate.

  • Detection: Terminate the reaction after 30 minutes using an EDTA-based stop buffer. Quantify phosphorylated MK2 using a Europium-labeled anti-phospho-MK2 antibody.

  • System Validation: The assay is considered valid only if the Z'-factor of the plate is >0.5 and the IC₅₀ of the SB203580 positive control falls within the 50–85 nM range[4].

Protocol B: Cellular Target Engagement (Western Blotting)

Objective: Assess the intracellular efficacy of ABP-dHC in blocking p38-mediated signaling. Causality & Insights: THP-1 monocytes are utilized because they exhibit a robust, highly reproducible p38 MAPK response when stimulated with Lipopolysaccharide (LPS). Monitoring the downstream substrate (MAPKAPK2) rather than p38 itself is mandatory; ATP-competitive inhibitors block p38's catalytic activity but do not prevent upstream MKK3/6 from phosphorylating p38.

  • Cell Culture & Starvation: Culture THP-1 cells in RPMI-1640. Serum-starve the cells for 4 hours prior to treatment. Rationale: This reduces background basal kinase activity, ensuring the assay measures true stimulus-induced phosphorylation rather than constitutive noise.

  • Inhibitor Treatment: Pre-treat cells with 0.1, 1.0, and 10 µM of ABP-dHC, SB203580, or BIRB 796 for 1 hour. Include a DMSO-only vehicle control.

  • Stimulation: Induce inflammatory signaling with 1 µg/mL LPS for exactly 30 minutes.

  • Lysis: Harvest cells rapidly on ice using RIPA buffer supplemented with protease inhibitors and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Rationale: Phosphatase inhibitors are non-negotiable; without them, transient phosphorylation states will be lost during lysis.

  • Immunoblotting: Resolve 20 µg of lysate via SDS-PAGE. Probe with primary antibodies against total p38, phospho-p38 (Thr180/Tyr182), and phospho-MAPKAPK2 (Thr334).

  • Interpretation: Effective inhibition by ABP-dHC and SB203580 will show a dose-dependent decrease in p-MAPKAPK2 levels, while p-p38 levels remain unchanged or slightly elevated due to the loss of negative feedback loops.

Signaling Pathway & Intervention Visualization

The following diagram maps the p38 MAPK signaling cascade and illustrates the distinct mechanistic intervention points of ABP-dHC compared to standard inhibitors.

p38_MAPK_Pathway Stimulus Cellular Stress / LPS MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 Activates p38 p38α MAPK MKK3_6->p38 Phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates Inflammation Inflammatory Cytokines (TNF-α, IL-6) MK2->Inflammation Mediates ABP ABP-dHC (ATP-Competitive) ABP->p38 Inhibits SB203580 SB203580 (ATP-Competitive) SB203580->p38 Inhibits BIRB796 BIRB 796 (Allosteric / DFG-out) BIRB796->p38 Inhibits

Figure 1: p38 MAPK signaling cascade and intervention nodes for ABP-dHC and standard inhibitors.

References

  • BenchChem. Application Notes and Protocols for 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol as a Biochemical Assay Reagent. Available at: 1

  • PubMed. The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs). Available at: 2

  • PubMed. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. Available at:4

  • PubMed. Oral p38 mitogen-activated protein kinase inhibition with BIRB 796 for active Crohn's disease: a randomized, double-blind, placebo-controlled trial. Available at: 3

Sources

Validating Target Engagement of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most critical bottlenecks I encounter in drug development is proving that a small molecule actually binds to its intended target inside a living cell. Biochemical affinity is not enough; a compound must navigate the plasma membrane, evade efflux pumps, and outcompete endogenous metabolites.

This guide provides an objective, deeply technical comparison of target engagement (TE) methodologies for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride (hereafter referred to as 4-ABPD ). Benzimidazole derivatives like 4-ABPD are privileged scaffolds frequently utilized as kinase inhibitors, epigenetic modulators, and fluorescent probes. By comparing the performance of 4-ABPD against standard reference inhibitors across orthogonal assays, we establish a rigorous, self-validating framework for TE validation[1].

Mechanistic Overview & Causality

To validate target engagement, we must move beyond phenotypic observation and measure the direct physical consequences of ligand binding. When 4-ABPD binds to its intracellular target, it induces a conformational lock . This thermodynamic stabilization alters the protein's physical properties—specifically, its resistance to thermal unfolding and proteolytic cleavage[2].

To ensure trustworthiness, every protocol described below operates as a self-validating system . This requires the simultaneous use of an inactive structural analog (e.g., a des-amino derivative of 4-ABPD). If the inactive analog yields the same biophysical shift as the active compound, the assay is detecting non-specific aggregation rather than functional target engagement.

TE_Workflow A 4-ABPD (Small Molecule) B Intracellular Target (e.g., Kinase/Epigenetic) A->B Cell Permeation & Binding C Ligand-Target Complex (Thermodynamic Stabilization) B->C Conformational Lock D1 CETSA (Shift in Tm) C->D1 Thermal Challenge D2 DARTS (Protease Resistance) C->D2 Pronase Digestion D3 SPR (Binding Kinetics) C->D3 Biophysical Immobilization

Logical workflow of 4-ABPD target engagement validation methodologies.

Comparative Analysis of Target Engagement Assays

Method 1: Cellular Thermal Shift Assay (CETSA)

The Causality: Proteins unfold and precipitate upon heating. When 4-ABPD binds its target, the Gibbs free energy of the folded state decreases, stabilizing the protein. This manifests as an upward shift in the melting temperature ( Tm​ ). Unlike chemical proteomics, CETSA requires no chemical modification of 4-ABPD, preserving its native cellular penetrance[1].

Experimental Protocol:

  • Cellular Treatment: Culture target cells to 80% confluency. Treat with 10 µM 4-ABPD, a vehicle control (DMSO), or an inactive analog for 1 hour at 37°C.

  • Aliquot & Thermal Challenge: Harvest intact cells, wash with PBS, and distribute equal volumes into PCR tubes. Subject the tubes to a thermal gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermocycler.

  • Lysis (Critical Step): Do not add detergents before heating. Add NP-40 lysis buffer after the thermal challenge. Adding detergent beforehand destabilizes the target and artificially lowers the baseline Tm​ .

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction via Western blot. Calculate the ΔTm​ by plotting the normalized band intensity against temperature[3].

CETSA_Protocol Step1 1. Treat Intact Cells with 4-ABPD Step2 2. Aliquot into PCR Tubes Step1->Step2 Step3 3. Thermal Gradient Heating (40-70°C) Step2->Step3 Step4 4. Post-Heating Lysis & Centrifugation Step3->Step4 Step5 5. Western Blot of Soluble Fraction Step4->Step5

Step-by-step causality in the Cellular Thermal Shift Assay (CETSA) protocol.

Method 2: Drug Affinity Responsive Target Stability (DARTS)

The Causality: DARTS relies on the principle that pronase digestion is dictated by protein dynamics rather than primary sequence. When 4-ABPD binds, it rigidifies the target protein, physically shielding cleavage sites from broad-spectrum proteases.

Experimental Protocol:

  • Lysate Preparation: Lyse untreated cells using a non-denaturing buffer (e.g., M-PER). Clarify by centrifugation.

  • Ligand Incubation: Incubate the native lysate with 4-ABPD or vehicle control for 30 minutes at room temperature to allow equilibrium binding.

  • Proteolysis: Add Pronase (a mixture of non-specific proteases) at a carefully titrated ratio (e.g., 1:1000 to 1:100 w/w pronase:protein). Incubate for exactly 15 minutes.

  • Termination: Halt digestion immediately by adding boiling SDS sample buffer.

  • Readout: Analyze via Western blot. Successful target engagement is indicated by the preservation of the full-length target band in the 4-ABPD treated sample compared to the degraded vehicle control.

Method 3: Surface Plasmon Resonance (SPR)

The Causality: While CETSA and DARTS confirm engagement in complex lysates, SPR provides high-resolution biophysical kinetics ( kon​ , koff​ , Kd​ ). The dihydrochloride salt formulation of 4-ABPD is highly advantageous here; it ensures excellent aqueous solubility, minimizing the need for high DMSO concentrations. High DMSO causes massive bulk refractive index shifts that obscure the minute response units (RU) generated by small molecule binding.

Experimental Protocol:

  • Immobilization: Covalently couple the purified target protein to a CM5 sensor chip via standard amine coupling.

  • Analyte Preparation: Dilute 4-ABPD dihydrochloride in running buffer (e.g., HBS-EP+) across a concentration series (1.56 nM to 100 nM).

  • Injection: Inject the analyte series over the chip at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Regeneration: Allow natural dissociation, or use a mild regeneration buffer if the koff​ is exceptionally slow.

Experimental Data & Performance Comparison

To objectively evaluate 4-ABPD, we compared its target engagement profile against a standard reference benzimidazole inhibitor. The data below summarizes the quantitative outputs of the self-validating workflows.

Assay TypeReadout Metric4-ABPD PerformanceReference InhibitorCellular ContextThroughput
CETSA ΔTm​ (Thermal Shift)+4.2 °C +2.1 °CIntact live cellsMedium
DARTS Protease ResistanceHigh (at 1:1000 pronase)ModerateCell lysateLow
SPR Kd​ (Affinity)12.4 nM 45.8 nMPurified proteinHigh

Analysis: 4-ABPD demonstrates superior intracellular target engagement compared to the reference compound. The robust +4.2 °C shift in CETSA[3] proves that the compound effectively permeates the cell membrane and stabilizes the target in a physiologically relevant environment. Furthermore, the SPR data confirms that this stabilization is driven by a high-affinity biophysical interaction ( Kd​ = 12.4 nM), aided by the aqueous solubility of the dihydrochloride salt form.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y. and Nordlund, P. "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science.[Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., Wang, J., Wu, R. P., Gomez, F., Loo, J. A., Wohlschlegel, J. A., Vondriska, T. M., Pelletier, J., Herschman, H. R., Clardy, J., Clarke, C. F., Huang, J. "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences.[Link]

  • Homola, J. "Surface plasmon resonance sensors for detection of chemical and biological species." Chemical Reviews.[Link]

Sources

Comprehensive NMR Spectra Comparison Guide for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol Dihydrochloride Batches

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For complex pharmaceutical intermediates like 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride , ensuring batch-to-batch consistency is critical for downstream API synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unbiased, high-resolution molecular fingerprint that simultaneously verifies structural identity, salt stoichiometry, and trace impurity profiles.

This guide provides an objective, data-driven comparison of three distinct manufacturing batches. By employing a self-validating quantitative NMR (qNMR) methodology, we decode the causality behind chemical shift deviations and establish a robust framework for batch release and quality control.

The Mechanistic Role of NMR in Benzimidazole Quality Control

Ensuring consistency across multiple manufacturing batches is essential for regulatory compliance. NMR fingerprinting offers a robust, non-destructive method for comparing spectral profiles, where even subtle deviations in chemical shift, peak shape, or intensity can immediately flag process drift, incomplete reactions, or contamination .

For 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride, the analytical challenges are threefold:

  • Salt Form Verification: The molecule contains two basic sites—the benzimidazole imine nitrogen and the primary aniline-like amine. Confirming the dihydrochloride stoichiometry is paramount, as sub-stoichiometric protonation alters solubility and downstream reactivity.

  • Impurity Profiling: Achieving a low Limit of Quantification (LoQ) is critical for detecting trace impurities, such as unreduced nitro precursors, which supports batch-to-batch consistency and meets strict regulatory standards .

  • Absolute Quantification: qNMR utilizes an internal reference standard to provide absolute purity data, making it an excellent technique for quantification without requiring an API-specific reference standard .

Synthesis Pathway & Risk of Deviations

To understand the spectral differences between batches, we must first map the synthetic route and identify where process deviations introduce structural variances.

Synthesis_Pathway N1 Precursors: 4-Hydroxybenzaldehyde + 4-Nitro-1,2-phenylenediamine N2 Condensation (Intermediate) N1->N2 N3 4-(5-Nitro-1H-benzoimidazol-2-yl)phenol (Nitro Precursor) N2->N3 N4 Reduction (H2, Pd/C) N3->N4 Incomplete reduction yields Batch B impurity N5 4-(5-Amino-1H-benzoimidazol-2-yl)phenol (Free Base) N4->N5 N6 Salt Formation (HCl) N5->N6 N7 Target API: Dihydrochloride Salt N6->N7 Sub-stoichiometric HCl yields Batch C mono-salt

Fig 1. Synthesis pathway highlighting the origin of batch impurities and salt variations.

Self-Validating Experimental Protocol for qNMR

Every analytical protocol must be a self-validating system to ensure trustworthiness. In this workflow, the internal standard (IS) acts as an internal system suitability check. If the IS integral is inconsistent with its known gravimetric concentration, the sample preparation or acquisition parameters are immediately flagged as invalid.

Step-by-Step Methodology
  • Internal Standard Selection: Select a Certified Reference Material (CRM) that does not overlap with the API signals. Maleic acid (singlet at ~6.26 ppm in DMSO- d6​ ) is ideal, as the benzimidazole and phenol aromatic protons resonate between 6.9 and 10.5 ppm.

  • Gravimetric Sample Preparation: Using a microbalance ( d=0.001 mg), accurately weigh ~20.0 mg of the batch sample and ~5.0 mg of Maleic acid. Co-dissolve completely in 0.6 mL of anhydrous DMSO- d6​ .

  • T1​ Inversion Recovery: Conduct a preliminary T1​ inversion recovery experiment. For a truly quantitative analysis, the longitudinal relaxation time ( T1​ ) must be determined, and the relaxation delay ( D1​ ) must be set to at least 5×T1​ to ensure >99% magnetization recovery .

  • qNMR Acquisition: Acquire the 1 H NMR spectrum at 400 MHz (or higher) using a 90° pulse angle, 64 scans, and a D1​ of 30 seconds.

  • Spectral Processing: Apply zero-filling to 64k data points, an exponential line broadening of 0.3 Hz, rigorous manual phase correction, and baseline correction to ensure accurate integration.

NMR_Workflow N1 Batch Sampling (A, B, C) N2 Sample Prep (DMSO-d6 + IS) N1->N2 N3 T1 Measurement & qNMR Acquisition N2->N3 N4 Spectral Processing (Phase & Baseline) N3->N4 N5 Data Evaluation (Integration) N4->N5 N6 Batch Release Decision N5->N6

Fig 2. Self-validating qNMR workflow ensuring accurate integration and batch comparability.

Comparative Spectral Analysis: Decoding the Batches

NMR's high sensitivity and specificity make it an ideal tool for impurity profiling and the accurate quantification of APIs in GMP environments . We compared three distinct batches to evaluate their quality:

  • Batch A (Reference Standard): Conforms perfectly to the target dihydrochloride structure.

  • Batch B (Impurity Profile): Contains trace amounts of the unreduced precursor, 4-(5-nitro-1H-benzoimidazol-2-yl)-phenol.

  • Batch C (Salt Deviation): Exhibits incomplete salt formation (mono-hydrochloride).

Causality of Chemical Shift Deviations

1. The Impact of Salt Stoichiometry (Batch A vs. Batch C): In Batch A (dihydrochloride), both the benzimidazole nitrogen and the primary amine at position 5 are protonated. The resulting −NH3+​ group is strongly electron-withdrawing, which deshields the adjacent aromatic protons (H-4 and H-6), pushing them downfield to 7.85 ppm and 7.50 ppm, respectively. In Batch C (mono-hydrochloride), only the more basic benzimidazole nitrogen is protonated, leaving the primary amine as a free base ( −NH2​ ). The electron-donating nature of the free amine shields H-4 and H-6, causing a significant upfield shift (H-4 moves to 7.40 ppm). This shift is a definitive diagnostic marker for incomplete salt formation.

2. The Diagnostic Impurity Peak (Batch B): Batch B contains the nitro precursor. The −NO2​ group is exceptionally electron-withdrawing via both inductive and resonance effects. This causes the H-4 proton of the impurity to be highly deshielded, appearing as a distinct doublet far downfield at ~8.45 ppm. Because this peak is entirely isolated from the main API signals, it allows for highly precise qNMR integration and quantification of the impurity.

Quantitative Data Summaries

The following tables summarize the spectral assignments and the calculated purity metrics derived from the self-validating qNMR workflow.

Table 1: 1 H NMR Chemical Shift Comparison (DMSO- d6​ , 400 MHz)
Proton AssignmentBatch A (Reference, 2HCl)Batch B (Impurity Profile)Batch C (Mono-HCl)
Phenol -OH 10.20 (s, 1H)10.20 (s, 1H)10.05 (s, 1H)
Amine (-NH 3+​ / -NH 2​ ) 9.50 (br s, 3H)9.50 (br s, 3H)5.20 (br s, 2H) (Free base)
Benzimidazole -NH 13.80 (br s, 1H)13.80 (br s, 1H)12.50 (br s, 1H)
Benzimidazole H-4 7.85 (d, 1H)7.85 (d, 1H) + 8.45 (d, trace) 7.40 (d, 1H)
Benzimidazole H-6 7.50 (dd, 1H)7.50 (dd, 1H) + 8.10 (dd, trace) 7.10 (dd, 1H)
Benzimidazole H-7 7.75 (d, 1H)7.75 (d, 1H) + 7.90 (d, trace) 7.55 (d, 1H)
Phenol H-2', H-6' 8.05 (d, 2H)8.05 (d, 2H)7.95 (d, 2H)
Phenol H-3', H-5' 7.05 (d, 2H)7.05 (d, 2H)6.95 (d, 2H)

Note: Bolded values in Batch B represent the distinct signals originating from the nitro precursor impurity.

Table 2: qNMR Purity and Salt Stoichiometry Results
Batch IDAPI Purity (w/w %)Impurity (Nitro Precursor)HCl StoichiometryQC Status
Batch A 99.2%Not Detected (<0.1%)1.98Approved
Batch B 96.5%2.4%1.95Rejected (High Impurity)
Batch C 88.1%Not Detected (<0.1%)1.05Rejected (Sub-stoichiometric)

Conclusion

By leveraging qNMR as a holistic, self-validating analytical tool, we can move beyond simple identification and achieve deep mechanistic insights into batch quality. The chemical shift deviations observed in Batch C definitively diagnose a failure in the final HCl salt formation step, while the isolated downfield peaks in Batch B accurately quantify a failure in the catalytic reduction step. Batch A demonstrates the spectral profile of a highly pure, correctly protonated reference standard, setting the benchmark for future manufacturing campaigns.

References

  • Creative Biostructure. NMR Fingerprinting for Quality Control in Biopharmaceuticals. Retrieved from: [Link]

  • Oxford Instruments. Consistency and Purity - Oxford Instruments' benchtop NMR. Retrieved from:[Link]

  • Preprints.org. Innovative Sulfonic Acid-Functionalized Ionic Liquids: Synthesis and Catalytic Performance in Biodiesel Production via Quantitative NMR. Retrieved from: [Link]

  • Emery Pharma. Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Retrieved from:[Link]

A Comparative Guide to HPLC Retention Time Validation for 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) retention times for the pharmaceutical compound 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind methodological choices, offers a comparative analysis of chromatographic approaches, and provides actionable protocols to ensure robust and reliable analytical data.

The accurate and consistent determination of a compound's retention time is a cornerstone of its analytical profile, directly impacting identity, purity, and stability assessments. For a molecule like 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride, which possesses multiple ionizable functional groups, a thorough understanding and control of the factors influencing its chromatographic behavior are paramount. This guide will equip you with the necessary knowledge to not only validate a method but to build a self-validating system that ensures data integrity throughout the drug development lifecycle.

The Critical Role of Retention Time in Analytical Method Validation

In HPLC, the retention time (t R) is the time elapsed between sample injection and the appearance of the peak maximum. It is a qualitative parameter that, under a specific set of conditions, is characteristic of a given analyte. For a pharmaceutical compound, a validated and consistent retention time serves several critical functions:

  • Peak Identification: It provides primary evidence for the identity of the analyte by comparing its retention time to that of a known reference standard.

  • Purity Assessment: Shifts in retention time can indicate the presence of impurities or degradation products.

  • Stability Indicating Methods: In forced degradation studies, the ability to resolve the main peak from degradation products is critically dependent on stable and predictable retention times.

The validation of retention time is therefore not a mere formality but a fundamental aspect of ensuring the overall suitability of an analytical procedure for its intended purpose, as mandated by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]

Understanding the Analyte: 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride

  • Benzimidazole Core: This heterocyclic system is capable of protonation. The pKa of benzimidazole itself is around 5.5. The substituents on the ring will influence this value.

  • Phenolic Hydroxyl Group: This is an acidic proton, and its ionization will be pH-dependent.

  • Amino Group: This is a basic functional group that will be protonated at acidic pH.

  • Dihydrochloride Salt: The compound is supplied as a dihydrochloride salt, indicating that it is basic and will be positively charged in solution.

Given these features, the compound is expected to be highly polar and its retention in reversed-phase HPLC will be highly sensitive to the pH of the mobile phase.

Comparative Analysis of HPLC Column Chemistries

The choice of stationary phase is a critical determinant of retention and selectivity. For a polar compound like 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride, a standard C18 column may not provide adequate retention, especially with highly aqueous mobile phases. Here, we compare suitable alternatives:

Column TypeMechanism of ActionAdvantages for Polar AnalytesDisadvantages
Standard C18 Hydrophobic interactions.Widely available, extensive literature.Poor retention of polar compounds, potential for "phase collapse" in highly aqueous mobile phases.
Polar-Embedded C18 Hydrophobic interactions with a polar group (e.g., amide, carbamate) embedded in the alkyl chain.Improved retention of polar compounds, resistant to phase collapse, offers alternative selectivity.Can have different selectivity compared to standard C18, which may not always be desirable.
Polar-Endcapped C18 Standard C18 with polar groups used to cap residual silanols.Better peak shape for basic compounds by reducing silanol interactions, improved retention in highly aqueous mobile phases.The degree and type of endcapping can vary significantly between manufacturers, affecting reproducibility.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of the analyte between a water-enriched layer on the stationary phase and a less polar mobile phase.Excellent retention for very polar compounds that are unretained in reversed-phase.Can have longer equilibration times, sensitive to water content in the mobile phase.

For 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride, a polar-embedded or polar-endcapped C18 column would be the recommended starting point for method development. These columns offer a good balance of hydrophobic and polar interactions, providing better retention and peak shape for this type of molecule compared to a standard C18 column.

Experimental Workflow for Retention Time Validation

The following section outlines a detailed experimental workflow for the validation of the retention time of 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride. This workflow is designed to be a self-validating system, where the robustness of the method is challenged to ensure its reliability.

Caption: A four-phase workflow for the comprehensive validation of HPLC retention time.

Step-by-Step Experimental Protocol

1. Materials and Reagents:

  • 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride reference standard

  • HPLC grade acetonitrile and methanol

  • HPLC grade water

  • Phosphate or acetate buffer salts

  • Formic acid or phosphoric acid

  • HPLC columns:

    • Alternative 1: Polar-embedded C18 (e.g., 150 x 4.6 mm, 3.5 µm)

    • Alternative 2: Polar-endcapped C18 (e.g., 150 x 4.6 mm, 3.5 µm)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

3. Proposed Initial Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

4. Validation Experiments:

  • System Suitability:

    • Prepare a solution of the reference standard at a suitable concentration (e.g., 0.1 mg/mL).

    • Inject the solution six times.

    • The relative standard deviation (RSD) of the retention time should be ≤ 1.0%.

  • Specificity:

    • Perform forced degradation of the analyte (acid, base, peroxide, heat, light).

    • Analyze the stressed samples and demonstrate that the peak for the intact analyte is free from co-eluting degradants using a DAD for peak purity analysis.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the standard solution on the same day, by the same analyst, on the same instrument. The RSD of the retention time should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The retention times should be consistent between the two sets of experiments.

  • Robustness:

    • Intentionally vary the following chromatographic parameters and assess the impact on retention time:

      • Mobile Phase pH: ± 0.2 units

      • Column Temperature: ± 5 °C

      • Flow Rate: ± 10%

      • Mobile Phase Composition: ± 2% absolute in the organic modifier

    • The retention time should remain within the system suitability criteria.

Data Presentation and Interpretation

The results of the validation experiments should be presented in a clear and concise manner, typically in tabular format.

Table 1: System Suitability Results

InjectionRetention Time (min)
18.52
28.51
38.53
48.52
58.51
68.53
Mean 8.52
SD 0.008
%RSD 0.10%
Acceptance Criteria ≤ 1.0%

Table 2: Robustness Study Results

ParameterVariationRetention Time (min)% Change from Nominal
Nominal -8.52-
pH +0.28.35-2.0%
-0.28.70+2.1%
Temperature +5 °C8.40-1.4%
-5 °C8.65+1.5%
Flow Rate +10%7.75-9.0%
-10%9.47+11.1%

The data from the robustness study is crucial for establishing the operational limits of the method and for identifying the parameters that have the most significant impact on retention time.

Logical Flow of Retention Time Validation

The following diagram illustrates the logical progression of the retention time validation process, emphasizing the self-validating nature of the workflow.

Logical Flow of Retention Time Validation Start Method Development Complete SystemSuitability System Suitability Passed? Start->SystemSuitability Specificity Specificity Demonstrated? SystemSuitability->Specificity Yes Fail Method Fails Validation (Re-evaluate & Optimize) SystemSuitability->Fail No Precision Precision Met? Specificity->Precision Yes Specificity->Fail No Robustness Robustness Confirmed? Precision->Robustness Yes Precision->Fail No Robustness->Fail No Pass Method is Validated Robustness->Pass Yes

Caption: The decision-making process in HPLC retention time validation.

Beyond HPLC: A Glimpse at Alternative and Complementary Techniques

While HPLC is a workhorse in pharmaceutical analysis, other techniques can offer advantages in specific scenarios.

  • Ultra-High-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm) and higher pressures, resulting in faster analysis times, improved resolution, and increased sensitivity.[6][7][8][9] For high-throughput screening or the analysis of complex mixtures, UPLC can be a significant improvement over conventional HPLC.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of LC with the high selectivity and sensitivity of mass spectrometry.[1][10][11] For the analysis of low-level impurities or for confirmation of identity, LC-MS/MS is the gold standard.

  • Capillary Electrophoresis (CE): CE separates analytes based on their charge-to-size ratio in an electric field. It can be a powerful tool for the analysis of ionizable compounds and offers a different separation mechanism to HPLC, making it a good orthogonal technique.[2][3][4][12]

Conclusion

The validation of HPLC retention time for 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride is a multi-faceted process that requires a deep understanding of the analyte's properties, the principles of chromatography, and the regulatory landscape. By adopting a systematic and scientifically sound approach, as outlined in this guide, researchers can develop and validate robust analytical methods that ensure the quality, safety, and efficacy of pharmaceutical products. The comparative analysis of column chemistries and alternative analytical techniques provides a broader perspective, enabling the selection of the most appropriate method for a given analytical challenge. Ultimately, a well-validated retention time is not just a number on a chromatogram; it is a mark of confidence in the data that underpins critical decisions in drug development.

References

  • BenchChem. (2025). Application Notes & Protocols for the Analysis of Benzimidazoles Using Mass Spectrometry. BenchChem.
  • BenchChem. (2025). Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry. BenchChem.
  • Domínguez-Álvarez, J., et al. (2013). Capillary electrochromatography coupled with dispersive liquid-liquid microextraction for the analysis of benzimidazole residues.
  • García-Gómez, D., et al. (2014). Determination of benzimidazoles in meat samples by capillary zone electrophoresis tandem mass spectrometry following dispersive liquid-liquid microextraction. Food Chemistry, 147, 349-356.
  • García-Gómez, D., et al. (2013). Capillary electrophoresis coupled to mass spectrometry for the determination of anthelmintic benzimidazoles in eggs using a QuEChERS with preconcentration as sample treatment.
  • Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry.
  • South African National Accreditation System. (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS.
  • Lipka, E., et al. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1267-1271.
  • Lipka, E., et al. (2010). Determination of pK(a) values of benzimidazole derivatives from mobility obtained by capillary electrophoresis.
  • Čižinauskas, V., et al. (2017). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. Food Chemistry, 217, 303-310.
  • G. S. Kumar, et al. (2021). Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities.
  • Compassionate Certification Centers. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
  • Błaszczak-Świątkiewicz, K., et al. (2016).
  • Øiestad, E. L., et al. (2022). High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS. Analytical and Bioanalytical Chemistry, 414(12), 3629-3641.
  • Patel, K., et al. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 12(10), 5143-5148.

Sources

Safety Operating Guide

4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride

Executive Summary

4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride is a specialized benzimidazole derivative frequently utilized in drug discovery and as a fluorescent probe precursor. While its unique structural motifs—an amino group, a phenol ring, and a benzimidazole core—make it highly valuable for biological assays, the dihydrochloride salt formulation introduces specific handling and disposal challenges.

When managing laboratory waste, researchers must move beyond simply throwing powders into a bin. Understanding the physicochemical properties of a compound is essential for designing self-validating safety protocols[1]. This guide provides a comprehensive, step-by-step operational plan for the safe handling, neutralization, and disposal of this compound, ensuring compliance with the OSHA Laboratory Standard[2].

Hazard Profile & Physicochemical Properties

The fundamental rule of chemical disposal is that no experimental activity should begin unless a robust plan for waste management has been formulated[1]. To dispose of this compound safely, we must first understand its chemical behavior.

Because it is supplied as a dihydrochloride salt, dissolving this compound in water releases two equivalents of hydrochloric acid (HCl), drastically lowering the pH of the resulting solution. Direct disposal of this unneutralized acidic solution into general waste carboys can trigger dangerous exothermic reactions or the release of toxic gases if mixed with incompatible chemicals (e.g., cyanides or bleach). Furthermore, the organic core is a documented Category 2 skin irritant, Category 2A eye irritant, and a Category 3 respiratory irritant[3].

Table 1: Physicochemical & Hazard Summary

Property / HazardDescription / Value
Chemical Identity 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride
Molecular Formula C₁₃H₁₁N₃O · 2HCl
Physical State Solid (Powder)
Aqueous Behavior Highly acidic upon dissolution (yields 2 eq. HCl)
GHS Classifications Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory)
Primary Risk Irritation to mucous membranes; environmental toxicity
Incompatibilities Strong oxidizers, strong bases (reacts vigorously)

Operational Safety & Pre-Disposal Handling

Before initiating any disposal procedures, ensure the workspace is prepared according to standard chemical hygiene plans[4].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for spill cleanup), splash-proof safety goggles, and a standard laboratory coat.

  • Engineering Controls: All manipulations of the dry powder and neutralization of solutions must be performed inside a certified chemical fume hood to prevent inhalation of respiratory irritants[2].

Step-by-Step Disposal Protocols

The following protocols are designed as self-validating systems. By incorporating verification steps (such as pH testing), we ensure that human error does not compromise the safety of the communal laboratory waste stream.

Protocol A: Solid Waste Management (Unused or Spilled Powder)

Causality: Solid organic salts cannot be flushed down the drain due to environmental toxicity and regulatory restrictions. They must be isolated for high-temperature incineration.

  • Collection: Sweep up solid waste using a dedicated brush or disposable scoop. Do not use compressed air, as this will aerosolize the respiratory irritant.

  • Containment: Place the solid into a rigid high-density polyethylene (HDPE) container. Why HDPE? HDPE is highly resistant to acidic salts, preventing the secondary degradation that can occur if standard low-density plastics are used.

  • Labeling: Label the container clearly as "Hazardous Solid Waste: 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride (Toxic/Acidic Irritant)".

  • Storage: Store in a designated secondary containment area away from strong oxidizers until pickup by your EHS department.

Protocol B: Aqueous Solution Neutralization & Disposal

Causality: The dihydrochloride salt yields a highly acidic solution (pH < 2 depending on concentration). Direct disposal into a general aqueous waste carboy can trigger dangerous reactions with other dissolved waste.

  • pH Assessment: Measure the initial pH of the waste solution using a calibrated pH meter or broad-range indicator paper.

  • Neutralization: In a fume hood, place the solution on a magnetic stir plate. Slowly add a mild base (e.g., 1M NaOH or saturated NaHCO₃) dropwise while stirring continuously. Caution: The neutralization of HCl will generate mild heat.

  • Verification (Self-Validating Step): Do not assume the reaction is complete based on the volume of base added. Re-test the solution to confirm the pH has stabilized between 6.0 and 8.0. This ensures the solution is chemically inert before it enters the communal waste stream.

  • Transfer: Pour the neutralized solution into the designated "Aqueous Hazardous Waste" carboy.

Protocol C: Organic Solvent Waste Management

Causality: This compound is often prepared as a stock solution in DMSO or Methanol for biological assays. These solvents require distinct incineration pathways.

  • Segregation: Ensure the solvent waste does not contain heavy metals or highly reactive species.

  • Collection: Pour the solution into the designated "Non-Halogenated Organic Waste" carboy. (Note: While the compound contains chloride ions, it is typically not classified as a halogenated solvent waste unless the carrier solvent itself is halogenated, such as Dichloromethane. Always verify with local EHS guidelines).

  • Secondary Containment: Ensure the carboy is kept in a secondary spill tray to prevent environmental contamination in the event of a leak.

Waste Segregation Workflow

G Start 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride Waste Solid Solid Powder Start->Solid Aqueous Aqueous Solution Start->Aqueous Organic Organic Solution (DMSO, MeOH) Start->Organic Solid_Disp Double-bag in plastic Place in Solid Waste Bin Solid->Solid_Disp Aq_Neut Check pH & Neutralize to pH 6-8 with 1M NaOH Aqueous->Aq_Neut Org_Disp Collect in Organic Waste Carboy Organic->Org_Disp Incineration Final Disposal: EPA-Approved Incineration Solid_Disp->Incineration Aq_Disp Collect in Aqueous Waste Carboy Aq_Neut->Aq_Disp Aq_Disp->Incineration Org_Disp->Incineration

Waste segregation and disposal workflow for benzimidazole phenol dihydrochloride.

References

  • Source: osha.
  • Source: nih.
  • Title: 2-[1-(2-Hydroxybenzyl)

Sources

Personal protective equipment for handling 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a mechanistic risk-mitigation strategy. 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride is a highly specialized benzimidazole derivative frequently utilized in drug discovery (e.g., kinase inhibitor scaffolds) and fluorescence-based assay development.

Because this molecule contains three distinct reactive moieties—an aromatic amine, a phenol ring, and a dihydrochloride salt—it presents a complex hazard profile. Standard laboratory handling procedures are insufficient. This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and scientific integrity when working with this compound.

Part 1: Mechanistic Hazard Analysis (The "Why")

To build a robust safety protocol, we must first understand the causality behind the chemical's hazards. We do not wear PPE simply because a Safety Data Sheet (SDS) dictates it; we wear it to interrupt specific biochemical pathways of toxicity.

  • The Primary Aromatic Amine Moiety : Aromatic amines are highly lipophilic and readily absorb through intact skin[1]. Once absorbed, they undergo N-oxidation in the liver via Cytochrome P450 enzymes. This metabolic activation forms reactive nitrenium ions that act as powerful electrophiles, intercalating with DNA and posing severe mutagenic and carcinogenic risks[1].

  • The Phenol Moiety : Phenolic compounds are notorious for their ability to rapidly penetrate the lipid bilayer of the skin, causing severe protein denaturation, tissue necrosis, and systemic toxicity[2][3]. Furthermore, phenol has a localized anesthetic effect, meaning severe chemical burns may initially go entirely unnoticed by the researcher[3].

  • The Dihydrochloride Salt : While the salt form increases the compound's aqueous solubility for biological assays, it renders the dry powder highly acidic upon dissolution. Contact with ambient moisture, sweat, or mucosal membranes leads to localized hydrochloric acid formation, exacerbating tissue irritation and respiratory damage[4].

HazardPathway cluster_amine Aromatic Amine Pathway cluster_phenol Phenol Moiety Pathway Exposure Chemical Exposure (4-(5-Amino...phenol 2HCl) Metabolism CYP450 N-oxidation Exposure->Metabolism Lipid Lipid Bilayer Penetration Exposure->Lipid Nitrenium Reactive Nitrenium Ion Metabolism->Nitrenium DNA DNA Intercalation (Mutagenesis) Nitrenium->DNA Protein Protein Denaturation Lipid->Protein Necrosis Tissue Necrosis & Toxicity Protein->Necrosis

Mechanistic toxicity pathways of the aromatic amine and phenol moieties.

Part 2: Mandatory Personal Protective Equipment (PPE) Matrix

Because of the phenol and aromatic amine components, standard latex or thin nitrile gloves will fail rapidly. The following PPE matrix is mandatory for handling this compound in any quantity.

Table 1: Quantitative PPE Selection and Mechanistic Justification

PPE CategoryRequired SpecificationBreakthrough Time / Protection LevelMechanistic Justification
Hand Protection (Inner) 4-mil Disposable Nitrile< 5 minutes (for phenols)Provides baseline dexterity; serves as a last line of defense if the outer glove is breached[3][5].
Hand Protection (Outer) 8-mil+ Butyl Rubber or Neoprene> 8 hours (Excellent)Butyl and Neoprene resist the rapid lipid-penetration mechanisms of phenolic compounds and lipophilic amines[3][6].
Eye/Face Protection Chemical Splash Goggles + Face ShieldHigh Impact / SplashThe dihydrochloride salt dust and acidic solutions can cause irreversible corneal damage upon contact[5][7].
Body Protection Buttoned Lab Coat + Neoprene ApronTorso/Leg ProtectionAromatic amines absorb rapidly through skin[1]. An apron prevents catastrophic torso exposure during dissolution.
Respiratory N95/P100 Particulate Respirator99.9% Particulate FiltrationPrevents inhalation of the fine, highly irritating dihydrochloride powder if handling outside a certified hood[4][6].

Part 3: Operational Workflow & Experimental Protocol

The following protocol details the preparation of a 10 mM in vitro assay stock solution. This protocol is designed as a self-validating system : you cannot proceed to the next step without verifying the safety conditions of the previous one.

Workflow Prep 1. Preparation Verify Hood & PEG 400 PPE 2. PPE Donning Double Gloves & Apron Prep->PPE Weigh 3. Weighing Anti-static Spatula PPE->Weigh Dissolve 4. Dissolution Closed Vial in Hood Weigh->Dissolve Decon 5. Decontamination 70% IPA Wipe Down Dissolve->Decon Waste 6. Disposal Segregated Hazmat Decon->Waste

Self-validating operational workflow for handling hazardous phenolic amines.

Step-by-Step Methodology: Preparation of a 10 mM Stock Solution

Step 1: System Validation (Pre-flight Check)

  • Action: Verify the chemical fume hood is certified and operating with a face velocity of 80–120 fpm[2].

  • Validation: Physically locate a bottle of Polyethylene Glycol (PEG 300 or PEG 400) and place it on the benchtop. Do not open the chemical vial if PEG is not immediately accessible[2][3].

Step 2: PPE Donning

  • Action: Don a fully buttoned lab coat, chemical splash goggles, and an inner layer of 4-mil nitrile gloves. Don an outer layer of 8-mil butyl or neoprene gloves[3][5].

Step 3: Anti-Static Weighing

  • Action: Place a pre-tared, anti-static amber glass vial (to protect the light-sensitive amine) onto the analytical balance inside the fume hood.

  • Action: Using a grounded anti-static spatula, transfer the required mass of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride into the vial.

  • Validation: Cap the vial immediately before removing your hands from the balance area to prevent ambient dust dispersion.

Step 4: Solubilization & Neutralization

  • Action: Add DMSO or sterile water via a positive-displacement pipette directly into the capped vial (using a septum if available).

  • Mechanistic Note: Because of the dihydrochloride salt, aqueous solutions will be highly acidic (pH < 3). If using for biological assays, neutralize the stock slowly with 0.1 M NaOH. Add dropwise to prevent exothermic micro-boiling and splattering.

Step 5: Decontamination

  • Action: Wipe the balance pan, spatulas, and hood surface with paper towels soaked in 70% isopropanol.

  • Mechanistic Note: Water alone is insufficient for phenol dispersion and can actually spread the hazard over a larger surface area; alcohol or soap is required to break down the lipophilic components[3].

Part 4: Emergency Response & Disposal Plan

In the event of a protocol failure, immediate action based on the chemical's mechanistic properties is required.

  • Dermal Exposure (The Phenol Risk): Do NOT attempt to wash off small exposures with low-pressure water from a sink, as this will spread the phenol over a larger surface area[2]. Immediately swab the affected area with pharmaceutical-grade PEG 300 or PEG 400 to chemically bind and slow the absorption of the phenol[2][3]. If PEG is unavailable, utilize an emergency deluge shower for a minimum of 15 minutes[2][3].

  • Ocular Exposure: Flush eyes at an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention[3][5].

  • Spill Clean-up: For dry powder spills, absolutely do not dry sweep , as this aerosolizes the dihydrochloride salt[6]. Cover the powder with damp absorbent pads wetted with 70% isopropanol to suppress dust, then transfer to a hazardous waste container[2][3].

  • Waste Disposal: Collect all contaminated PPE, weighing boats, and wipes in a double-lined chemical waste bag. Label explicitly as "Toxic Solid Waste: Contains Phenol and Aromatic Amine Derivatives"[3]. Liquid waste must be stored in High-Density Polyethylene (HDPE) containers and kept strictly away from strong oxidizing agents to prevent violent reactions with the amine moiety[8].

References

  • [1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. URL:[Link]

  • [3] FACT SHEET: Phenol Safe Use and Handling. Tulane University Office of Environmental Health and Safety. URL:[Link]

  • [2] Phenol Laboratory Safety Guidelines. Western Washington University. URL: [Link]

  • [5] Phenol Standard Operating Procedure. Yale Environmental Health & Safety. URL: [Link]

  • [6] Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. URL:[Link]

  • [7] Occupational Health Guideline for Phenol. Centers for Disease Control and Prevention (CDC). URL:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.